molecular formula C8H5Cl2NS B053862 2,5-Dichloro-6-methyl-1,3-benzothiazole CAS No. 113072-25-6

2,5-Dichloro-6-methyl-1,3-benzothiazole

Cat. No.: B053862
CAS No.: 113072-25-6
M. Wt: 218.1 g/mol
InChI Key: SSSAVIDRGVJMEB-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-methyl-1,3-benzothiazole is a versatile and valuable benzothiazole derivative engineered for advanced chemical synthesis and discovery research. This compound features a strategically functionalized heterocyclic core, where the chlorine atoms at the 2 and 5 positions and the methyl group at the 6 position serve as key synthetic handles for further derivatization. Its primary research value lies in its role as a privileged scaffold in medicinal chemistry for the development of novel pharmacologically active agents, particularly as a precursor for kinase inhibitors and antimicrobial compounds. The electron-withdrawing chlorine atoms modulate the electronic properties of the ring system, influencing its binding affinity and metabolic stability, while the methyl group can be exploited to fine-tune steric interactions and lipophilicity. Researchers utilize this compound in heterocyclic chemistry, materials science for the creation of organic semiconductors, and as a key intermediate in the synthesis of more complex molecular architectures. Its mechanism of action in biological assays is typically attributed to its ability to interact with enzyme active sites and protein targets, often through hydrogen bonding and hydrophobic interactions facilitated by its distinct substitution pattern. This high-purity reagent is an essential building block for expanding chemical space and probing structure-activity relationships in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113072-25-6

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

IUPAC Name

2,5-dichloro-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3

InChI Key

SSSAVIDRGVJMEB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)Cl

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)Cl

Synonyms

Benzothiazole, 2,5-dichloro-6-methyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

2,5-Dichloro-6-methyl-1,3-benzothiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,5-Dichloro-6-methyl-1,3-benzothiazole

Executive Summary: The Heterocyclic Warhead

This compound (CAS 113072-25-6) represents a specialized scaffold in medicinal and agrochemical discovery. Unlike simple benzothiazoles, this trisubstituted derivative functions as a dual-reactivity platform . The electrophilic C2-position serves as a "soft" warhead for nucleophilic aromatic substitution (


), while the lipophilic 5-chloro-6-methyl motif anchors the molecule within hydrophobic binding pockets of enzymes (e.g., kinases or oxidases).

This guide deconstructs the compound from a synthetic and mechanistic perspective, providing researchers with the logic required to utilize it as a building block for advanced pharmacophores.

Chemical Identity & Physicochemical Profile

The structural integrity of this compound relies on the electronic disparity between the two chlorine substituents. The C2-chlorine is heteroaryl and labile; the C5-chlorine is aryl and robust.

Property Data / Descriptor
IUPAC Name This compound
CAS Number 113072-25-6
Molecular Formula

Molecular Weight 218.10 g/mol
SMILES Cc1c(Cl)cc2nc(Cl)sc2c1
LogP (Predicted) 3.8 – 4.2 (Highly Lipophilic)
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point Approx. 95–105 °C (Analogous prediction based on 2,6-dichloro isomer)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water.[1][2]
Structural NMR Logic (Predictive)
  • Proton Environment: The 2,5,6-substitution pattern leaves protons only at positions C4 and C7 .

  • Multiplicity: Since C4 and C7 are para to each other across the benzene ring, they do not share adjacent carbons.

    • 
       ~7.8-8.0 ppm (s, 1H, H4):  Deshielded by the adjacent nitrogen lone pair and the aromatic ring current.
      
    • 
       ~7.5-7.7 ppm (s, 1H, H7):  Slightly more shielded, adjacent to the sulfur.
      
    • 
       ~2.4 ppm (s, 3H, -CH3):  Characteristic benzylic methyl singlet.
      

Synthetic Architecture

Direct chlorination of benzothiazole is non-selective. To achieve the specific 2,5-dichloro-6-methyl regiochemistry, a "bottom-up" cyclization strategy is required, starting from a substituted aniline.

Primary Route: The Hugerschhoff Cyclization & Sandmeyer Sequence

This protocol ensures the 5-chloro and 6-methyl substituents are locked in place before the heterocyclic ring is closed.

Step 1: Cyclization Precursor: 4-Chloro-3-methylaniline . Reagents: Potassium thiocyanate (KSCN) and Bromine (


) in acetic acid.
Mechanism: Electrophilic attack of the thiocyanate on the aniline ortho-position followed by oxidative ring closure.
Intermediate: 2-Amino-5-chloro-6-methylbenzothiazole.

Step 2: C2-Functionalization (The Sandmeyer Reaction) Reagents: Sodium Nitrite (


), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
Mechanism: Diazotization of the C2-amine followed by radical-nucleophilic displacement with chloride.
Synthetic Workflow Diagram

Synthesis Precursor 4-Chloro-3-methylaniline Step1 Step 1: Hugerschhoff Cyclization (KSCN, Br2, AcOH) Precursor->Step1 Intermediate 2-Amino-5-chloro- 6-methylbenzothiazole Step1->Intermediate Step2 Step 2: Sandmeyer Reaction (NaNO2, HCl, CuCl) Intermediate->Step2 Product 2,5-Dichloro-6-methyl- 1,3-benzothiazole Step2->Product

Figure 1: Regioselective synthesis pathway ensuring correct placement of the 5-chloro and 6-methyl substituents.

Reactivity Profile: The "Warhead"

The utility of this compound lies in its chemoselectivity .

  • Site A (C2-Cl): Highly reactive. The C=N bond of the thiazole ring acts as an electron sink (similar to a carbonyl), making C2 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Site B (C5-Cl): Unreactive under standard conditions. It requires palladium catalysis (Buchwald-Hartwig or Suzuki) to be displaced.

Mechanism: Addition-Elimination

When treated with a nucleophile (e.g., a primary amine or thiol), the reaction proceeds via a Meisenheimer-like complex . The nitrogen at position 3 stabilizes the negative charge intermediate.

Key Protocol: Amination (Synthesis of Pharmacophores)

  • Solvent: DMF or Acetonitrile (polar aprotic is best to solvate the nucleophile).

  • Base:

    
     or DIPEA (to neutralize the HCl byproduct).
    
  • Temperature: 60–80 °C.

  • Observation: The C2-Cl is displaced; the C5-Cl remains intact.

Reactivity Map

Reactivity Center 2,5-Dichloro-6-methyl- 1,3-benzothiazole Nu1 Reaction: Amination (R-NH2, Base) Center->Nu1 Nu2 Reaction: Thiolation (R-SH, NaH) Center->Nu2 Nu3 Reaction: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Center->Nu3 Prod1 2-Amino-5-chloro-6-methyl (Kinase Inhibitor Scaffolds) Nu1->Prod1 SNAr at C2 Prod2 2-Thioether Derivatives (Agrochemicals) Nu2->Prod2 SNAr at C2 Prod3 2-Aryl-5-chloro-6-methyl (Bi-aryl Systems) Nu3->Prod3 Pd-Cat C-C Bond

Figure 2: Divergent synthesis capabilities. Note that standard nucleophiles attack C2, preserving the C5-Cl for later modification.

Applications in Drug Discovery

The 2,5-dichloro-6-methyl motif is not arbitrary; it is designed for specific biological interactions:

  • Lipophilic Tuning: The 6-methyl group increases LogP, enhancing blood-brain barrier (BBB) penetration for neuroprotective agents (e.g., Riluzole analogs).

  • Metabolic Blocking: The 5-chloro substituent blocks the C5 position from metabolic oxidation (a common clearance pathway for benzothiazoles), extending the drug's half-life (

    
    ).
    
  • Anticancer Activity: Derivatives where the C2-Cl is replaced by hydrazine or guanidine moieties have shown potency against A549 (Lung) and MCF-7 (Breast) cancer cell lines by inhibiting tubulin polymerization.

Safety & Handling

  • Skin Sensitization: Benzothiazoles are potent sensitizers. Use nitrile gloves and work in a fume hood.

  • Reactivity: Reacts violently with strong oxidizers.

  • Storage: Store under inert gas (Argon) if possible to prevent hydrolysis of the C2-Cl bond over long periods, although it is relatively stable compared to acyl chlorides.

References

  • Synthesis of 2-chlorobenzothiazoles: Moon, N. S. (1949). Process for preparing 2-chlorobenzothiazole. US Patent 2,469,697. Link

  • Cyclization Mechanisms: Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer.
  • Anticancer Applications: Kumbhare, R. M., et al. (2012).[2] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing 2,5-dichloro-thienyl moiety. European Journal of Medicinal Chemistry. Link[3]

  • CAS Registry Data: NIH PubChem. Benzothiazole, 2,5-dichloro-6-methyl- (Compound Summary). Link

  • Nucleophilic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

Sources

CAS number for 2,5-Dichloro-6-methyl-1,3-benzothiazole intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2,5-Dichloro-6-methyl-1,3-benzothiazole , a critical heterocyclic intermediate used in the synthesis of bioactive agrochemicals and pharmaceutical candidates.

Part 1: Chemical Identity & Core Properties[1][2][3]

This compound is a halogenated benzothiazole scaffold. Its structural distinctiveness lies in the dual chlorination at the C2 (thiazole ring) and C5 (benzene ring) positions, combined with a methyl group at C6.[1] This specific substitution pattern imparts unique lipophilicity and electronic properties, making it a "privileged structure" for optimizing structure-activity relationships (SAR) in drug discovery and crop protection.

Identification Data
PropertySpecification
CAS Number 113072-25-6
IUPAC Name This compound
Synonyms 2,5-Dichloro-6-methylbenzo[d]thiazole; 5-Chloro-2-chloro-6-methylbenzothiazole
Molecular Formula C₈H₅Cl₂NS
Molecular Weight 218.10 g/mol
SMILES Cc1c(Cl)cc2nc(Cl)sc2c1
InChI Key FANYVGCAISPJSX-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Typical for this class)

Part 2: Synthetic Pathways & Mechanism

The synthesis of this compound typically follows a convergent route starting from substituted anilines. The most robust industrial pathway involves the Hugerschoff cyclization followed by a Sandmeyer-type transformation .

Mechanistic Workflow
  • Precursor Selection: The synthesis begins with 3-chloro-4-methylaniline . The regiochemistry of the cyclization is directed by the steric and electronic effects of the chlorine and methyl substituents.

  • Ring Closure (Hugerschoff Reaction): The aniline is reacted with ammonium thiocyanate (NH₄SCN) and bromine (Br₂) in acetic acid. The electrophilic sulfur species attacks the ortho position (C2 of the aniline), closing the thiazole ring to form the 2-amino-5-chloro-6-methylbenzothiazole intermediate.

  • C2-Functionalization (Sandmeyer Reaction): The 2-amino group is diazotized using sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl). The resulting diazonium salt is unstable and undergoes nucleophilic substitution in the presence of copper(I) chloride (CuCl) to install the second chlorine atom at the C2 position.

Synthesis Diagram (DOT)

BenzothiazoleSynthesis start 3-Chloro-4-methylaniline (Starting Material) inter 2-Amino-5-chloro-6-methylbenzothiazole (Stable Intermediate) start->inter 1. NH4SCN, AcOH 2. Br2 (< 5°C) Hugerschoff Cyclization product This compound (CAS 113072-25-6) inter->product 1. NaNO2, HCl, 0°C 2. CuCl (Sandmeyer)

Figure 1: Synthetic route from aniline precursor to the target 2,5-dichloro intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-chloro-6-methylbenzothiazole

Note: This step establishes the core scaffold.

  • Reagents: 3-Chloro-4-methylaniline (1.0 eq), Ammonium Thiocyanate (2.2 eq), Bromine (1.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3-chloro-4-methylaniline in glacial acetic acid under stirring.

    • Add ammonium thiocyanate and cool the mixture to 5–10°C.

    • Add bromine dropwise over 30 minutes, maintaining temperature <10°C to prevent over-bromination.

    • Stir at room temperature for 2 hours, then heat to 80°C for 1 hour to ensure complete cyclization.

    • Quench: Pour into ice water and neutralize with ammonia solution (pH 8–9).

    • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H NMR (Look for disappearance of aniline protons and appearance of broad NH₂ singlet).

Protocol B: Conversion to this compound

Note: This step installs the reactive C2-Cl handle.

  • Reagents: 2-Amino-5-chloro-6-methylbenzothiazole (from Protocol A), NaNO₂, Conc. HCl, CuCl.

  • Procedure:

    • Suspend the amine in concentrated HCl and cool to -5°C (ice/salt bath).

    • Add aqueous NaNO₂ dropwise, keeping temperature <0°C. The solution should turn clear/yellowish (Diazonium salt formation).

    • Prepare a separate solution of CuCl in conc. HCl.

    • Slowly add the diazonium solution to the CuCl solution under vigorous stirring. Nitrogen gas evolution will be observed.

    • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with brine and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield the target as a pale solid.

Part 4: Applications in Drug & Agrochemical Discovery

The This compound intermediate acts as a versatile electrophile. The C2-Chlorine is highly reactive toward nucleophilic aromatic substitution (SₙAr), while the C5-Chlorine and C6-Methyl provide metabolic stability and hydrophobic interactions.

Key Reaction Pathways
  • SₙAr Displacement: Reaction with amines, thiols, or alkoxides at the C2 position to generate libraries of bioactive 2-substituted benzothiazoles.

  • Suzuki-Miyaura Coupling: The C2-Cl bond can participate in Palladium-catalyzed cross-couplings to attach aryl or heteroaryl groups.

Application Areas
SectorApplication Context
Agrochemicals Precursor for benzothiazole-based fungicides (e.g., analogues of Meptyldinocap or novel SDHI inhibitors).[2] The dichloro-motif enhances persistence in soil/leaf matrices.
Oncology Synthesis of PI3K/mTOR inhibitors. The benzothiazole core mimics the ATP-binding motif of kinases.
Imaging Synthesis of amyloid-binding probes (similar to Pittsburgh Compound B) for Alzheimer's research, where the lipophilic core aids blood-brain barrier penetration.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated benzothiazoles).

  • Handling:

    • Operate in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C if long-term stability is required.

References

  • CymitQuimica . Benzothiazole, 2,5-dichloro-6-methyl- (9CI) Product Data. Retrieved from

  • ChemicalBook . Benzothiazole, 2,5-dichloro-6-methyl- CAS 113072-25-6 Technical Specifications. Retrieved from

  • ChemBK . CAS 113072-25-6 Properties and Safety. Retrieved from

  • Organic Syntheses. General Procedure for Hugerschoff Cyclization of Arylthioureas. Org. Synth. Coll. Vol. 3, p.76. (Methodology Reference).
  • BenchChem . Structure-Activity Relationships of Chlorinated Benzothiazoles. Retrieved from

Sources

An In-depth Technical Guide to 2,5-Dichloro-6-methyl-1,3-benzothiazole: A Versatile Scaffold in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,5-Dichloro-6-methyl-1,3-benzothiazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. We will delve into its core molecular attributes, synthesis, chemical behavior, and its emerging potential as a building block for novel therapeutic agents.

Core Molecular Profile

This compound is an organic compound featuring a fused benzene and thiazole ring system. The structure is characterized by two chlorine substituents at positions 2 and 5, and a methyl group at position 6.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₅Cl₂NS .

Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Sulfur: 32.06 u), the molecular weight can be calculated as follows:

(8 * 12.011) + (5 * 1.008) + (2 * 35.453) + (1 * 14.007) + (1 * 32.06) = 222.10 g/mol

This fundamental data is crucial for all stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

PropertyValue
IUPAC Name This compound
CAS Number 113072-25-6
Molecular Formula C₈H₅Cl₂NS
Molecular Weight 222.10 g/mol
Canonical SMILES CC1=C(C=C2C(=C1)N=C(S2)Cl)Cl

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is considered a "privileged scaffold" in drug discovery.[1][2] This is due to its presence in a wide array of compounds exhibiting significant biological activities. Its planar structure, combined with the presence of heteroatoms (nitrogen and sulfur), allows for diverse interactions with biological targets.[3][4]

Derivatives of benzothiazole have been extensively investigated and developed for a multitude of therapeutic applications, including:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[3][5]

  • Anti-inflammatory Compounds: Modulating inflammatory pathways.[1][2]

  • Antimicrobial and Antifungal Agents: Showing efficacy against a range of pathogens.[1]

  • Anticonvulsants and Neuroprotective Agents: Demonstrating activity in the central nervous system.[2][4]

The specific substitution pattern of this compound, particularly the presence of two chlorine atoms, is anticipated to significantly influence its chemical reactivity and biological profile, making it a compound of high interest for structure-activity relationship (SAR) studies.[2]

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiazoles is well-documented, with several robust methods available to synthetic chemists.[6][7][8] A common and effective strategy involves the cyclization of a substituted 2-aminothiophenol derivative.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound is through the reaction of a suitable precursor with a chlorinating agent that also facilitates ring closure. One of the most direct methods is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing and chlorinating agent.

Below is a detailed, step-by-step experimental protocol based on established methodologies for benzothiazole synthesis.[9]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from 4-chloro-5-methyl-2-aminobenzenethiol.

Materials:

  • 4-chloro-5-methyl-2-aminobenzenethiol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chloro-5-methyl-2-aminobenzenethiol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Trustworthiness Note: These washing steps are essential to remove any remaining inorganic salts and impurities, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_end Final Product A 4-chloro-5-methyl-2-aminobenzenethiol C Dissolve in DCM A->C B Sulfuryl Chloride (SO2Cl2) E Add SO2Cl2 dropwise B->E D Cool to 0 °C C->D D->E F Stir at RT for 4-6h E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Wash with Water & Brine H->I J Dry (MgSO4) & Concentrate I->J K Column Chromatography J->K L This compound K->L Anticancer_MoA cluster_compound Compound cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_targets Potential Intracellular Targets cluster_outcome Cellular Outcome Compound 2,5-Dichloro-6-methyl- 1,3-benzothiazole Membrane Increased Lipophilicity (due to Cl atoms) Aids Permeation Compound->Membrane Kinases Protein Kinases Membrane->Kinases Enzymes Other Enzymes Membrane->Enzymes Apoptosis Apoptosis Kinases->Apoptosis Proliferation Inhibition of Proliferation Enzymes->Proliferation

Fig. 2: Hypothesized mechanism of anticancer action.
Anti-inflammatory and Antimicrobial Activity

The benzothiazole scaffold is also a key feature in compounds with anti-inflammatory and antimicrobial properties. [1]The specific halogenation and methylation of the title compound could confer novel or enhanced activity against inflammatory targets or microbial pathogens.

Safety and Handling

As with many chlorinated organic compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound represents a chemical entity with considerable potential, primarily as a versatile intermediate for the synthesis of novel, biologically active molecules. Its core benzothiazole structure, combined with a specific dichloromethyl substitution pattern, provides a unique platform for the exploration of new chemical space in drug discovery. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in therapeutic applications.

References

  • Gao, C., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • Laboratory Notes. (2022). Benzothiazole [C7H5NS] Molecular Weight Calculation. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-10. Available at: [Link]

  • Pallati, N., et al. (2020). Synthesis, characterization and biological activity of benzothiazoles derivatives. AIP Conference Proceedings, 2244, 040003. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4875. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Available at: [Link]

  • Yadav, P., & Kumar, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(5). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11. Available at: [Link]

  • ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. Retrieved from [Link]

  • Gupta, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • Gao, C., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 2,6-dichloro-. Retrieved from [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Scientific Research Publishing. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-20. Available at: [Link]

  • Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. Available at: [Link]

  • Perumal, S., et al. (2013). A novel and efficient one pot synthesis was developed for 2,6-substituted-benzo[d]thiazole analogues. European Journal of Medicinal Chemistry, 64, 151-158. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility Determination & Thermodynamic Modeling of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,5-Dichloro-6-methyl-1,3-benzothiazole in Organic Solvents Type: Technical Guide / Protocol Whitepaper Audience: Pharmaceutical Process Chemists, Crystallization Engineers, and Pre-formulation Scientists.

Executive Summary

This compound is a critical heterocyclic intermediate used in the synthesis of azo dyes, agrochemicals, and bioactive pharmaceutical ingredients (APIs). Its purification and downstream processing—specifically crystallization and liquid-liquid extraction—depend heavily on precise solubility data.

Despite its industrial relevance, experimental solubility data for this specific polysubstituted isomer is often sparse in open literature compared to its parent compounds (benzothiazole) or mono-substituted analogs (e.g., 2-chlorobenzothiazole).

This guide serves two purposes:

  • Predictive Profiling: Establishes a theoretical solubility profile based on Structure-Property Relationships (SPR) of the benzothiazole scaffold.

  • Experimental Protocol: Defines a rigorous, self-validating workflow using Laser Monitoring (Dynamic Method) to generate thermodynamic data ($ \Delta H_{sol}, \Delta G_{sol}, \Delta S_{sol} $) required for scale-up.

Compound Profile & Physicochemical Analysis[1][2][3][4][5]

Understanding the solute's molecular architecture is the first step in solvent selection.

PropertyValue (Predicted/Analog-Based)Mechanistic Insight
Molecular Formula

Molecular Weight 218.10 g/mol Moderate MW suggests reasonable solubility in organic solvents.
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic. Poor aqueous solubility expected.[1]
H-Bond Donors 0Aprotic molecule. No self-association via H-bonding.
H-Bond Acceptors 2 (N, S)Can accept H-bonds from protic solvents (MeOH, EtOH).
Crystal Lattice Likely Monoclinic/OrthorhombicHigh lattice energy due to

-stacking and Cl-Cl interactions.

Solubility Prediction:

  • High Solubility: Halogenated solvents (DCM, Chloroform), Aromatic hydrocarbons (Toluene), and Esters (Ethyl Acetate).

  • Moderate Solubility: Polar aprotic solvents (Acetone, Acetonitrile).

  • Temperature Dependent: Alcohols (Methanol, Ethanol, IPA) will show steep solubility curves, making them ideal for cooling crystallization .

Experimental Methodology: Laser Monitoring Technique

For high-precision solubility determination, we reject the traditional static "shake-flask" method in favor of the Dynamic Laser Monitoring Method . This technique minimizes solvent usage and detects the exact point of dissolution (solid-liquid equilibrium) via turbidity changes.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Solute (m1) SolventAdd Add Initial Solvent (V1) Start->SolventAdd Heat Heat to T_start (e.g., 290K) SolventAdd->Heat LaserCheck Laser Transmissivity Monitoring Heat->LaserCheck Decision Is Transmissivity Stable & High? LaserCheck->Decision Dissolved Record T_eq (Solubility Point) Decision->Dissolved Yes (Clear) Precipitate Add Solvent Increment (+ dV) Decision->Precipitate No (Turbid) Calc Calculate Mole Fraction (x) x = n_solute / (n_solute + n_solvent) Dissolved->Calc Precipitate->LaserCheck Re-equilibrate

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature (


) of this compound.
Detailed Protocol
  • Preparation: Accurately weigh solute (

    
     g) into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Initial Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Set the thermostat to the starting temperature (

    
    ). Stir at 400 rpm.
    
  • Laser Detection: Direct a He-Ne laser beam (632.8 nm) through the vessel. A photodiode measures transmissivity.

    • Low Transmissivity: Undissolved solid particles scatter light (Tyndall effect).

    • High Transmissivity: Solution is clear (homogeneous).

  • Dynamic Adjustment:

    • If turbid: Add solvent in small aliquots (

      
      ) or increase temperature (
      
      
      
      ) slowly (0.1 K/min).
    • Record the exact

      
       and 
      
      
      
      when the laser signal stabilizes at maximum intensity.
  • Repeat: Repeat for multiple mole fractions to generate the full solubility curve (

    
     vs 
    
    
    
    ).

Thermodynamic Modeling & Data Correlation

Raw solubility data must be correlated using thermodynamic models to smooth experimental error and calculate dissolution enthalpy.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of rigid organic molecules.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Solubility Data Analysis (Simulated)

Note: The following data represents a simulated reference profile derived from the behavior of 2-chlorobenzothiazole and 2-amino-6-methylbenzothiazole. Use these values for initial process design simulations.

Table 1: Predicted Solubility (


) in Key Solvents 
T (K)Methanol (Polar Protic)Ethanol (Polar Protic)Acetone (Polar Aprotic)Ethyl Acetate (Ester)Toluene (Aromatic)
288.15 1.852.1012.4014.5018.20
293.15 2.302.6514.8017.1021.50
298.15 2.953.4017.6020.4025.10
303.15 3.804.3520.9024.2029.40
308.15 4.905.6024.8028.8034.20
313.15 6.207.1529.5034.1039.80
Analysis of Solvent Classes
  • Toluene (Best Solvent): The

    
     interactions between the benzothiazole core and the toluene ring drive high solubility. Ideal for reaction medium.
    
  • Acetone/Ethyl Acetate (Good Solvents): Dipole-dipole interactions dominate. These are excellent candidates for anti-solvent crystallization (using water or hexane as the anti-solvent).

  • Alcohols (Steep Slope): The solubility in methanol/ethanol is lower but increases significantly with temperature. This steep curve indicates these are the best solvents for cooling crystallization to maximize yield and purity.

Process Application Logic

Crystallization Design Workflow

CrystallizationLogic Input Crude this compound CheckImpurity Analyze Impurity Profile Input->CheckImpurity Choice Select Method CheckImpurity->Choice Cooling Cooling Crystallization (Solvent: Ethanol) Choice->Cooling High Solubility Temp Dependence AntiSolvent Anti-Solvent Precipitation (Solvent: Acetone / Anti: Water) Choice->AntiSolvent Thermal Instability ProcessCool 1. Dissolve at 60°C 2. Cool to 5°C (-0.5°C/min) 3. Filter Cooling->ProcessCool ProcessAnti 1. Dissolve in Acetone 2. Add Water dropwise 3. Filter AntiSolvent->ProcessAnti Result Pure API Intermediate ProcessCool->Result ProcessAnti->Result

Figure 2: Decision matrix for purification based on solubility data.

References

  • Measurement Technique: Shakeel, F., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. National Institutes of Health (NIH). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Analogous Compound Data: Wang, J., et al. (2011). Solubility of 2-amino-6-methylbenzothiazole in organic solvents. Journal of Chemical & Engineering Data. Link

  • Benzothiazole Applications: BenchChem. (2025). Application Notes: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. Link

  • General Solubility Theory: Yalkowsky, S. H., & He, Y. (2003).

Sources

An In-depth Technical Guide to the Isomeric Distinction of 2,5-Dichloro- and 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The precise positioning of substituents on the benzothiazole ring system can dramatically influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed comparative analysis of two closely related isomers: 2,5-dichlorobenzothiazole and 2,6-dichlorobenzothiazole. While structurally similar, the variation in the chlorine substitution on the benzene ring imparts distinct characteristics to each molecule. This document delves into their synthesis, physicochemical properties, and spectroscopic signatures, offering a comprehensive resource for researchers engaged in the design and development of novel benzothiazole-based therapeutics.

Introduction to Dichlorobenzothiazole Isomers

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of halogen atoms, such as chlorine, can modulate the electronic and lipophilic character of the benzothiazole core, thereby influencing its interaction with biological targets. The isomeric pair, 2,5-dichloro- and 2,6-dichlorobenzothiazole, serve as important intermediates in the synthesis of more complex pharmaceutical agents. Understanding the nuanced differences between these isomers is critical for rational drug design and the optimization of lead compounds.

Synthesis of Dichlorobenzothiazole Isomers

The synthetic routes to 2,5-dichloro- and 2,6-dichlorobenzothiazole typically involve the cyclization of appropriately substituted anilines. The choice of starting materials and reaction conditions is crucial for achieving regioselective synthesis.

Synthesis of 2,6-Dichlorobenzothiazole

A well-established method for the synthesis of 2,6-dichlorobenzothiazole involves the chlorination of 6-chloro-2-mercaptobenzothiazole.[5] This precursor can be synthesized from 4-chloroaniline.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzothiazole [5]

  • Step 1: Synthesis of 6-chloro-2-mercaptobenzothiazole: This intermediate can be prepared from 4-chloroaniline through reaction with carbon disulfide in the presence of a base.

  • Step 2: Chlorination of 6-chloro-2-mercaptobenzothiazole:

    • Suspend 6-chloro-2-mercaptobenzothiazole (or its potassium/sodium salt) in an inert organic solvent such as chlorobenzene or o-dichlorobenzene.

    • Add a catalytic amount of an N-substituted carboxamide, for example, N,N-dimethylformamide (DMF).

    • Introduce chlorine gas into the reaction mixture at an elevated temperature (e.g., 85-90 °C).

    • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is worked up to isolate the 2,6-dichlorobenzothiazole product. This may involve distillation to remove the solvent and by-products, followed by purification techniques like recrystallization or column chromatography.

G cluster_0 Synthesis of 2,6-Dichlorobenzothiazole 6-chloro-2-mercaptobenzothiazole 6-chloro-2-mercaptobenzothiazole 2,6-dichlorobenzothiazole 2,6-dichlorobenzothiazole 6-chloro-2-mercaptobenzothiazole->2,6-dichlorobenzothiazole Chlorination Cl2, DMF (cat.) Cl2, DMF (cat.)

Caption: Synthetic route to 2,6-dichlorobenzothiazole.

Proposed Synthesis of 2,5-Dichlorobenzothiazole

While a direct, optimized synthesis for 2,5-dichlorobenzothiazole is not as readily available in the literature, a plausible route can be extrapolated from established benzothiazole synthesis methodologies, such as the Jacobson or Hughes syntheses.[1] A logical starting material is 2,5-dichloroaniline.

Proposed Experimental Protocol: Synthesis of 2,5-Dichlorobenzothiazole

  • Step 1: Synthesis of 2-amino-4-chlorothiophenol: This intermediate could potentially be synthesized from 2,5-dichloroaniline, although this transformation can be challenging.

  • Step 2: Cyclization to form the benzothiazole ring:

    • React 2-amino-4-chlorothiophenol with a suitable one-carbon synthon, such as formic acid or a derivative, to introduce the C2 of the thiazole ring.

    • Alternatively, a more direct approach from 2,5-dichloroaniline could involve a reaction with a thiocyanate salt in the presence of an oxidizing agent to form an aminobenzothiazole intermediate, which would then be further modified.

    • A third approach involves the reaction of 2,5-dichloroaniline with carbon disulfide to form a dithiocarbamate, followed by oxidative cyclization.

  • Step 3: Chlorination at the 2-position: If the cyclization does not directly yield the 2-chloro derivative, a subsequent chlorination step, similar to the one described for the 2,6-isomer, would be necessary.

G cluster_1 Proposed Synthesis of 2,5-Dichlorobenzothiazole 2,5-dichloroaniline 2,5-dichloroaniline Intermediate Multi-step transformation 2,5-dichloroaniline->Intermediate e.g., thiocyanation, cyclization 2,5-dichlorobenzothiazole 2,5-dichlorobenzothiazole Intermediate->2,5-dichlorobenzothiazole Final modification

Caption: A proposed synthetic pathway for 2,5-dichlorobenzothiazole.

Physicochemical Properties: A Comparative Analysis

The difference in the position of the chlorine atom on the benzene ring leads to variations in the physicochemical properties of the two isomers. These differences can impact their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

Property2,5-Dichlorobenzothiazole (Predicted/Inferred)2,6-Dichlorobenzothiazole (Experimental)
Molecular Formula C₇H₃Cl₂NSC₇H₃Cl₂NS
Molecular Weight 204.08 g/mol 204.08 g/mol [6]
Melting Point Likely a solid at room temperature96-100 °C[7]
Boiling Point Not availableNot available
Solubility Expected to be poorly soluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.[7]
LogP (Predicted) Higher than 2,6-isomer due to less symmetrical charge distributionLower than 2,5-isomer

Causality Behind Property Differences:

  • Melting Point: The melting point is influenced by the crystal lattice packing. The more symmetrical 2,6-isomer may pack more efficiently, leading to a higher melting point compared to the less symmetrical 2,5-isomer.

  • Solubility and Lipophilicity (LogP): The position of the electron-withdrawing chlorine atoms affects the molecule's dipole moment and overall polarity. The 2,5-isomer is expected to have a less symmetrical distribution of electron density, potentially leading to a slightly higher dipole moment and different solvation characteristics compared to the 2,6-isomer. This can influence its partitioning between aqueous and lipid phases, a critical factor in drug absorption and distribution.

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct due to the different substitution patterns on the aromatic ring.

  • 2,6-Dichlorobenzothiazole: The protons on the benzene ring will exhibit a specific splitting pattern. The proton at position 4 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 7 as a doublet.

  • 2,5-Dichlorobenzothiazole: The aromatic protons will also show a distinct pattern. The proton at position 4 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The chemical shifts will differ from the 2,6-isomer due to the different electronic environment.

¹³C NMR: The carbon NMR spectra will also show clear differences. The number of unique carbon signals will be the same for both isomers (seven), but their chemical shifts will vary depending on the position of the chlorine atoms. Computational NMR prediction tools can be valuable for estimating these chemical shifts.[8]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the benzothiazole ring system. Key vibrational modes to consider include:

  • C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹. The exact position of these bands may differ slightly between the two isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of dichlorobenzothiazole. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1) will be a key feature for both isomers. While the molecular ion will be the same, the fragmentation patterns may differ due to the different stabilities of the fragment ions formed upon electron impact. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Implications for Drug Development

The subtle structural differences between 2,5- and 2,6-dichlorobenzothiazole can have significant consequences in a drug development context.

  • Structure-Activity Relationship (SAR): The position of the chlorine atom can influence the binding affinity of a molecule to its biological target. A chlorine atom at the 5-position may interact with a different region of a binding pocket compared to a chlorine at the 6-position, leading to altered potency or selectivity.

  • Pharmacokinetics: Differences in lipophilicity and solubility can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity: The metabolic pathways of the two isomers may differ, potentially leading to the formation of different metabolites with varying toxicological profiles.

Conclusion

While 2,5-dichloro- and 2,6-dichlorobenzothiazole are closely related isomers, their distinct substitution patterns result in measurable differences in their physicochemical and spectroscopic properties. A thorough understanding of these differences, from their synthesis to their potential biological implications, is crucial for researchers in the field of medicinal chemistry. The 2,6-isomer is well-characterized, providing a solid reference point. For the 2,5-isomer, while experimental data is less abundant, established synthetic and analytical principles allow for reliable prediction of its properties. This guide provides a foundational framework for the synthesis, characterization, and strategic utilization of these important building blocks in the quest for novel and effective therapeutics.

References

Sources

An In-Depth Technical Guide to the Inferred Hazards of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

2,5-Dichloro-6-methyl-1,3-benzothiazole is a substituted benzothiazole. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Given its structure, featuring a chlorinated benzene ring fused to a thiazole moiety, it is imperative for researchers to handle this compound with a thorough understanding of its potential hazards.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₈H₅Cl₂NS

  • Structure: (A chemical structure image would be placed here in a full whitepaper)

Inferred Hazard Identification and Classification

The hazard profile of this compound can be inferred from the analysis of related benzothiazole derivatives. The presence of chlorine atoms on the benzene ring is known to influence the toxicological properties of aromatic compounds.

Comparative Hazard Analysis of Structurally Related Compounds

The following table summarizes the GHS hazard classifications for compounds with structural similarities to this compound.

CompoundGHS Hazard Statements
Benzothiazole H301 + H311: Toxic if swallowed or in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H402: Harmful to aquatic life.[2]
2-(Methylthio)benzothiazole H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[3]
2-(Chloromethyl)benzothiazole H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.
Methyl 2-chloro-1,3-benzothiazole-6-carboxylate H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]

Based on this comparative analysis, it is prudent to assume that this compound may exhibit the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

  • Skin Sensitization: Potential to cause an allergic skin reaction.

  • Respiratory Irritation: Potential to cause respiratory irritation.

  • Aquatic Toxicity: Potential to be harmful to aquatic life.

The following diagram illustrates the logic of inferring hazards for the target compound from its structural analogs.

G cluster_analogs Structurally Related Compounds cluster_target Target Compound cluster_hazards Inferred Hazards Benzothiazole Benzothiazole Hazards Acute Toxicity Skin Irritation Eye Damage Skin Sensitization Respiratory Irritation Aquatic Toxicity Benzothiazole->Hazards Inference Methylthio 2-(Methylthio)benzothiazole Methylthio->Hazards Inference Chloromethyl 2-(Chloromethyl)benzothiazole Chloromethyl->Hazards Inference Methylchloro Methyl 2-chloro-1,3-benzothiazole-6-carboxylate Methylchloro->Hazards Inference Target This compound Target->Hazards

Caption: Inferred Hazard Profile Logic

Precautionary Measures and Safe Handling Protocols

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a face shield.[2]To prevent contact with eyes, which can cause serious irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[5]To prevent skin contact, which can lead to irritation, and potential systemic toxicity.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator is recommended.[2][5]To prevent inhalation, which may be harmful and cause respiratory tract irritation.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash occurs, seek medical advice.
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention, especially if signs of serious eye damage are present.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[11][12] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

The following diagram outlines a general workflow for safe handling and emergency response.

G cluster_handling Safe Handling Workflow cluster_emergency Emergency Response start Start Handling ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling storage Store Properly handling->storage exposure Exposure Event handling->exposure If Spill or Exposure Occurs end End of Procedure storage->end inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion first_aid_inhale Move to Fresh Air Seek Medical Attention inhalation->first_aid_inhale first_aid_skin Wash with Soap & Water Seek Medical Advice skin->first_aid_skin first_aid_eye Rinse with Water Seek Immediate Medical Attention eye->first_aid_eye first_aid_ingest Rinse Mouth Seek Immediate Medical Attention ingestion->first_aid_ingest

Caption: Safe Handling and Emergency Response Workflow

Toxicological and Ecotoxicological Profile (Inferred)

The toxicological properties of this compound have not been fully investigated.[6] However, based on its structure and data from related compounds, it is reasonable to infer potential for both human and environmental toxicity. The presence of a benzothiazole ring, which is a known bioactive scaffold, suggests the possibility of interactions with biological systems.[1] The chlorinated aromatic portion of the molecule may contribute to persistence in the environment and potential for bioaccumulation, although data for benzothiazole itself suggests bioaccumulation is not expected.[2]

Data Gaps and Recommendations for Future Research

This guide highlights the significant data gaps regarding the safety of this compound. To establish a definitive safety profile, the following studies are recommended:

  • In vitro cytotoxicity assays: To determine the basal cytotoxicity against various cell lines.

  • Ames test: To assess the mutagenic potential.

  • Skin and eye irritation studies: To confirm the inferred irritancy.

  • Acute toxicity studies (oral, dermal, inhalation): To determine the LD50 and LC50 values.

  • Ecotoxicity studies: To assess the impact on aquatic organisms.

References

  • Sigma-Aldrich. (2025, November 6).
  • Science.bio. (n.d.). 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide.
  • TCI EUROPE N.V. (n.d.). 2-(Methylthio)
  • Thermo Fisher Scientific. (2024, November 4).
  • Henkel. (2021).
  • Fisher Scientific. (2025, May 1). 2-(Chloromethyl)
  • Fisher Scientific. (n.d.).
  • TCI EUROPE N.V. (2025, May 28). 2-(Chloromethyl)
  • Merck. (n.d.).
  • Fisher Scientific. (2011, December 15).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • AEB Group. (2025, July 18).
  • PubChem. (n.d.).
  • C/D/N Isotopes, Inc. (2015).
  • Cole-Parmer. (2006, March 9).
  • Wikipedia. (n.d.). Benzothiazole.
  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1).
  • PubChem. (n.d.). 5,6-Dichloro-1,2,3-benzothiadiazole.

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Executive Summary

This guide details the regioselective functionalization of This compound via Nucleophilic Aromatic Substitution (SNAr).[1] This scaffold represents a "biselectrophile" with two distinct electrophilic sites. This protocol demonstrates how to exploit the electronic disparity between the C2-heteroaryl chloride (highly reactive) and the C5-aryl chloride (inert to mild SNAr) to achieve exclusive C2-substitution. This selectivity allows researchers to install diverse nucleophiles (amines, thiols, alkoxides) at the 2-position while preserving the 5-chloro handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a high-value workflow for medicinal chemistry library generation.[1]

Structural Analysis & Reactivity Profile

The substrate contains two chlorine atoms in vastly different electronic environments. Understanding this causality is critical for experimental success.

  • Site A (C2-Cl): The "Super-Electrophile" The C2 position is activated by the adjacent endocyclic nitrogen (-N=) and the sulfur atom. The C=N bond acts similarly to a carbonyl or nitro group, withdrawing electron density and stabilizing the anionic intermediate (Meisenheimer-like complex). This site undergoes facile SNAr.

  • Site B (C5-Cl): The "Dormant" Site The C5 chlorine is attached to the benzenoid ring. Without strong electron-withdrawing groups (like -NO2) ortho or para to it, this position is inert to standard SNAr conditions.[1] Furthermore, the C6-methyl group is a weak electron donor, further deactivating the benzene ring and enhancing the resistance of C5 to nucleophilic attack.

Strategic Implication: Reactions should be run at moderate temperatures (50–80 °C) to ensure complete conversion of C2 without forcing conditions that might degrade the scaffold or promote side reactions at C5.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism.[2] The nucleophile attacks the C2 carbon, breaking the aromaticity of the thiazole ring to form a tetrahedral intermediate (stabilized by the nitrogen). The chloride anion is then eliminated, restoring aromaticity.[2]

SNAr_Mechanism Substrate 2,5-Dichloro-6-methyl- 1,3-benzothiazole TS Tetrahedral Intermediate (Meisenheimer-like) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (Nu-H) Nu->TS Product 2-Substituted-5-chloro- 6-methylbenzothiazole TS->Product Elimination (Fast) LG Leaving Group (Cl-) TS->LG

Figure 1: The Addition-Elimination mechanism governing the SNAr at the C2 position.

Experimental Protocols

Protocol A: C2-Amination (Primary & Secondary Amines)

Target: Synthesis of 2-amino-benzothiazole derivatives.[1][3][4][5][6] Scope: Morpholine, Piperazine, Benzylamine, Aniline derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.46 mmol) in anhydrous MeCN (2.0 mL).

  • Addition: Add the base (

    
    , 127 mg, 0.92 mmol). Then, add the amine nucleophile (0.50 mmol) dropwise.
    
    • Note: If using a salt form of the amine (e.g., hydrochloride), increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 60 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a more polar fluorescent spot (product) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: C2-Thioetherification (Thiols)

Target: Synthesis of thio-derivatives (often used for further oxidation to sulfones).

Reagents:

  • Substrate: 1.0 equiv

  • Thiol: 1.1 equiv

  • Base:

    
     (1.5 equiv) - Cesium is preferred for thiols to boost nucleophilicity.[1]
    
  • Solvent: DMF (0.2 M)

Methodology:

  • Dissolve the thiol (1.1 equiv) in DMF and treat with

    
     at 0 °C for 15 minutes to generate the thiolate in situ.
    
  • Add the benzothiazole substrate (1.0 equiv) as a solution in DMF.

  • Stir at Room Temperature for 1 hour. (Thiols are highly reactive at C2; heat is rarely needed and may cause disulfide formation).

  • Quench with saturated

    
     and extract.
    

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent Selection MeCN, DMF, DMSOPolar aprotic solvents stabilize the polar transition state.[1] Avoid alcohols if competing alkoxylation is observed.
Temperature 50–80 °CSufficient to activate C2 but too low to activate C5. >120 °C risks C5 substitution or decomposition.
Moisture Control Anhydrous conditionsWater is a nucleophile! Wet solvents lead to 2-hydroxy-benzothiazole (benzothiazolone) byproduct.[1]
Base Choice Inorganic (

)
Preferred for ease of removal. Use organic bases (DIPEA) only if solubility is an issue.
Decision Tree for Optimization

Optimization_Workflow Start Start Reaction (60°C, MeCN) CheckTLC Check TLC/LCMS (2 hours) Start->CheckTLC Result Outcome? CheckTLC->Result Success Isolate Product Result->Success Conversion >95% NoRxn No Reaction Result->NoRxn SM Remaining Byproduct Hydrolysis Product (Benzothiazolone) Result->Byproduct New Polar Spot Action1 Increase Temp to 80°C Switch to DMF NoRxn->Action1 Action2 Dry Solvents Use Fresh Reagents Byproduct->Action2 Action1->CheckTLC Retry Action2->Start Restart

Figure 2: Workflow for monitoring and troubleshooting the SNAr reaction.

Safety & Handling

  • Sensitization: Benzothiazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Thiol Stench: When using Protocol B, quench all glassware with bleach (sodium hypochlorite) to oxidize residual thiols before removing from the hood.

  • Reactivity: The C2-Cl bond is labile; avoid prolonged exposure of the starting material to moisture in the air.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole.Link

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.[1] Org.[7][8][9][10] Synth. 1942, 22, 16. Link

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Note: Discusses analogous heterocycle regioselectivity). Link

  • Baran Lab (Scripps). Haloselectivity of Heterocycles. (Detailed guide on C2 vs C5 reactivity in azoles). Link

  • Alang, G. et al. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl... J. Young Pharm. 2010. Link

Sources

Application Note & Protocol: Selective C2 Amination of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective amination of 2,5-dichloro-6-methyl-1,3-benzothiazole at the C2 position. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This protocol details a robust method based on nucleophilic aromatic substitution (SNAr), offering high regioselectivity and good yields. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Scientific Rationale

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 2-aminobenzothiazole core is of significant interest due to its presence in approved drugs and clinical candidates.[3][4] The targeted synthesis of derivatives allows for the fine-tuning of pharmacological properties. The substrate, this compound, possesses two reactive chlorine atoms. However, the chlorine at the C2 position is significantly more susceptible to nucleophilic attack than the one at the C5 position.

This enhanced reactivity is a direct consequence of the electronic properties of the benzothiazole ring system.[5] The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen atom (C=N), activates the C2 position for nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophilic amine attacks the electrophilic C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex.[6][7] Subsequent elimination of the chloride leaving group restores aromaticity and yields the desired 2-amino-5-chloro-6-methyl-1,3-benzothiazole product. The chlorine at the C5 position remains largely unreactive under these conditions as it lacks this specific electronic activation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism sub 2,5-Dichloro-6-methyl- 1,3-benzothiazole meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + R-NH2 nuc R-NH2 (Amine) prod 2-Amino-5-chloro-6-methyl- 1,3-benzothiazole meisenheimer->prod - Cl- hcl HCl base Base salt Base-H+ Cl- base->salt + HCl

Caption: SNAr mechanism for C2 amination of the benzothiazole core.

Detailed Experimental Protocol

This protocol provides a general method for the amination of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • Amine of choice (e.g., morpholine, piperidine, benzylamine) (Nucleophile)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (Eluents)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Reagent Stoichiometry (Example)

This table provides an example calculation for a reaction using morpholine as the nucleophile.

Component M.W. ( g/mol ) Equivalents Amount (mmol) Mass/Volume
This compound234.111.05.01.17 g
Morpholine87.121.26.00.52 g (0.52 mL)
Triethylamine (TEA)101.192.010.01.01 g (1.39 mL)
N,N-Dimethylformamide (DMF)---25 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Flush the system with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (or DMSO) via syringe to dissolve the substrate.

  • Reagent Addition:

    • Add the amine nucleophile (1.1 - 1.5 eq) to the stirring solution at room temperature.

    • Add the base (e.g., Triethylamine, 2.0 eq) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting material.

    • Continue heating until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water or brine (approx. 3-4 times the reaction volume).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove residual DMF and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Flask, Stirrer, N2) reagents 2. Add Reagents (Substrate, Amine, Base, Solvent) setup->reagents react 3. Heat Reaction (80-100°C, 4-12h) reagents->react monitor 4. Monitor by TLC react->monitor Periodically workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup Upon Completion monitor->react dry 6. Dry & Concentrate (Na2SO4, Rotovap) workup->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, MS) purify->characterize product Pure Product characterize->product

Caption: Step-by-step workflow for the C2 amination protocol.

Troubleshooting and Key Considerations

  • Low or No Reactivity: If the reaction stalls, consider increasing the temperature (up to 120 °C) or using a more polar aprotic solvent like DMSO. The choice of base can also be critical; a stronger, non-nucleophilic base like DBU could be beneficial for less reactive amines.

  • Formation of Side Products: While highly selective, forcing conditions (very high temperatures or prolonged reaction times) might lead to minor substitution at the C5 position. Ensure careful monitoring by TLC to avoid over-running the reaction.

  • Amine Reactivity: Sterically hindered or electronically deactivated amines may require longer reaction times, higher temperatures, or the use of a catalyst. While this protocol is metal-free, literature reports show that copper or palladium-catalyzed C-N coupling can be effective alternatives for challenging substrates.[3][4][8]

  • Purification: The product, containing a basic nitrogen, may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape during column chromatography.

Conclusion

The protocol described provides a reliable and highly regioselective method for the synthesis of 2-amino-5-chloro-6-methyl-1,3-benzothiazole derivatives. The procedure leverages the intrinsic electronic properties of the benzothiazole scaffold to achieve selective C-N bond formation through a nucleophilic aromatic substitution mechanism.[5] This foundational method allows for the generation of a diverse library of compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and development programs.

References

  • Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Radhika, S., Chandravarkar, A., & Anilkumar, G. (2023). Cu(ii)
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Dong, J., et al. (2022). Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles. The Journal of Organic Chemistry.
  • Gao, M.-Y., et al. (2019).
  • Wang, L., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
  • ResearchGate.
  • Boger, D. L., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Abbas, L. S., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Review. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole.
  • Abbas, L. S., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.
  • Radhika, S., Chandravarkar, A., & Anilkumar, G. (2023). Cu(II)
  • Wikipedia.
  • Kumar, A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2025). 16.
  • Bera, S., et al. (2021). Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. The Journal of Organic Chemistry.
  • Early, J. V., et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases.

Sources

Application Note: 2,5-Dichloro-6-methyl-1,3-benzothiazole as a Dual-Electrophile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery professionals, focusing on the precision engineering of the 2,5-Dichloro-6-methyl-1,3-benzothiazole scaffold.

Part 1: Executive Summary & Strategic Rationale

In the landscape of "privileged structures," the benzothiazole core stands out for its ability to mimic purine bases and interact with diverse biological targets, including DNA gyrase, EGFR, and various kinases.

This compound represents a high-value "Dual-Electrophile" platform . Unlike simple benzothiazoles, this scaffold offers two distinct halogenated handles with vastly different reactivities, allowing for sequential, regioselective functionalization without the need for protecting groups.

The "Pincer" Design Strategy
  • C2-Position (The "Fast" Electrophile): The chlorine at C2 is activated by the adjacent thiazole nitrogen (

    
    ). It is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) under mild conditions. This is the primary vector for introducing target-binding motifs (hydrogen bond donors/acceptors).
  • C5-Position (The "Slow" Electrophile): The chlorine at C5 is an unactivated aryl chloride. It remains inert during C2 functionalization but can be engaged later via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows for the modulation of pharmacokinetic properties (logP, solubility) or the extension of the molecule into hydrophobic pockets.[1]

  • C6-Methyl Group: Provides essential steric bulk to restrict bond rotation and a lipophilic anchor, often improving metabolic stability by blocking the reactive C6 position from oxidation.

Part 2: Chemical Reactivity & Workflow Visualization

The following diagram illustrates the orthogonal reactivity profile of the scaffold, guiding the synthetic workflow.

ReactivityMap Scaffold 2,5-Dichloro-6-methyl- 1,3-benzothiazole C2_Path C2-Position (Activated) Scaffold->C2_Path High Reactivity (SNAr) C5_Path C5-Position (Inert/Catalytic) Scaffold->C5_Path Low Reactivity (Pd-Catalysis) C6_Path C6-Methyl (Steric/Metabolic) Scaffold->C6_Path Passive Modulator Lib_A Library A: Target Affinity (Amines/Thiols) C2_Path->Lib_A Step 1: Displacement Lib_B Library B: PK Modulation (Biaryls) C5_Path->Lib_B Final Lead Generation Lib_A->C5_Path Step 2: Cross-Coupling

Caption: Orthogonal reactivity map demonstrating the sequential functionalization strategy: C2 substitution followed by C5 cross-coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: To generate a library of 2-amino-benzothiazole derivatives (The "Head" Group) while leaving the C5-Cl intact.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrogen facilitates nucleophilic attack at C2.[2]

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of This compound in 3 mL of anhydrous DMF in a microwave-compatible vial.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the selected amine.

  • Reaction:

    • Method A (Thermal): Heat at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20 minutes (High absorption setting).

  • Quenching: Pour the reaction mixture into 15 mL of ice-cold water. The product typically precipitates.

  • Isolation: Filter the precipitate and wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if the product does not precipitate.

Checkpoint: Verify the retention of the C5-Chlorine atom using Mass Spectrometry (look for the characteristic Chlorine isotope pattern, 3:1 ratio of M:M+2).

Protocol B: C5-Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the scaffold at the C5 position (The "Tail" Group) using the product from Protocol A.

Reagents:

  • Substrate: 2-Amino-substituted-5-chloro-6-methylbenzothiazole (from Protocol A)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

  • Solvation: Add 4 mL of 1,4-Dioxane and 0.75 mL of 2M

    
    .
    
  • Degassing: Bubble Nitrogen through the solution for 5 minutes to remove Oxygen (critical to prevent homocoupling).

  • Reaction: Heat at 100°C for 12 hours or microwave at 130°C for 45 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 4: Biological Evaluation (Antimicrobial Focus)

Benzothiazole derivatives are validated inhibitors of bacterial DNA Gyrase B.[3] The following protocol assesses the Minimum Inhibitory Concentration (MIC) of the synthesized library.

Assay Type: Broth Microdilution (CLSI Standards) Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Protocol:

  • Stock Prep: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Plate Setup: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

  • Serial Dilution: Add 200 µL of compound stock (diluted to 2x starting conc in MHB) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate to generate a 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add 100 µL to all wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue = no growth, pink = growth) for higher sensitivity.

Data Reporting Template
Compound IDR1 (C2-Subst)R2 (C5-Subst)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)cLogP
BZT-01 -NH-Ph-Cl8.0>643.2
BZT-02 -NH-Ph-4-F-Cl4.0323.4
BZT-03 -NH-Ph-4-F-Ph-4-OMe0.5 164.1
ControlCiprofloxacin-0.250.01-

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of C2-ClEnsure solvents (DMF) are anhydrous. Avoid hydroxide bases; use DIPEA or TEA.
No Reaction (Protocol B) Catalyst PoisoningThe Sulfur in the benzothiazole ring can coordinate Pd. Increase catalyst loading to 10% or use S-Phos ligands.
Regioselectivity Loss Over-reactionC5-Cl is stable at 80°C. Do not exceed 150°C during step 1.
Precipitation Issues LipophilicityIf product is too oily to precipitate in water, extract with DCM and wash with dilute HCl to remove unreacted amine.

Part 6: References

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • Wang, M., et al. (2024).[5] Efficient synthesis of benzothiazoles from carboxylic acids with 2-aminobenzenethiols.[5][6] Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Mašič, L. P., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors.[1][3] Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

Sources

Strategic Synthesis of Novel Benzothiazole-Based Azo Dyes via 2,5-Dichloroaromatic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of benzothiazole-based azo dyes, utilizing 2,5-dichloroaniline as a foundational diazo component. The inclusion of dichloro-substituents on the phenyl ring serves as a strategic element to enhance the tinctorial properties and stability of the resulting dyes. This document outlines the underlying chemical principles, detailed step-by-step protocols for synthesis and purification, and methods for structural characterization.

The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and material science, known for a wide range of biological activities and unique photophysical properties.[1][2] When conjugated with an azo chromophore (-N=N-), the resulting structures yield intensely colored compounds with applications ranging from high-performance textile dyes to advanced biomedical imaging agents and photosensitizers.[3][4][5] The specific substitution pattern on the aromatic rings is a key determinant of the dye's final characteristics, including color, lightfastness, and biological interactions.

The synthesis follows a well-established two-stage reaction pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.

G Overall workflow for the synthesis of benzothiazole-azo dyes. cluster_0 PART I: Diazotization cluster_1 PART II: Azo Coupling A 2,5-Dichloroaniline B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with C 2,5-Dichlorobenzenediazonium Chloride (Diazonium Salt Intermediate) B->C Forms E Azo Coupling Reaction Controlled pH, 0-5 °C C->E Electrophile D Benzothiazole Derivative (Coupling Component) D->E Reacts with F Final Benzothiazole-Azo Dye E->F Yields G Workflow for the diazotization of 2,5-dichloroaniline. A Dissolve 2,5-Dichloroaniline in conc. HCl and H₂O B Cool mixture to 0-5 °C in an ice-salt bath A->B D Add NaNO₂ solution dropwise to the amine slurry (Maintain T < 5 °C) B->D C Prepare aqueous NaNO₂ solution C->D E Stir for 30 minutes at 0-5 °C D->E F Resulting Solution: 2,5-Dichlorobenzenediazonium Chloride (Ready for immediate use) E->F

Figure 2: Workflow for the diazotization of 2,5-dichloroaniline.

Experimental Protocol: Diazotization

Materials and Reagents:

  • 2,5-Dichloroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Distilled Water

  • Crushed Ice / Ice-salt bath

Procedure:

  • In a 250 mL beaker, add 1.0 equivalent of 2,5-dichloroaniline to 2.0 equivalents of concentrated HCl and approximately 50 mL of water. Stir to form a fine slurry.

  • Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous acid gas. Causality: Sub-surface addition ensures immediate reaction and minimizes the formation of volatile and toxic nitrogen oxides. [6]5. Monitor the temperature closely throughout the addition, ensuring it does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

  • The resulting clear, pale-yellow solution contains the 2,5-dichlorobenzenediazonium chloride intermediate and should be used immediately in the subsequent coupling step.

Part II: Azo Coupling with Benzothiazole Derivatives

Principle and Mechanism

The azo coupling reaction is a classic electrophilic aromatic substitution. The diazonium salt, a weak electrophile, attacks an electron-rich coupling component. For this synthesis, various substituted benzothiazoles serve as the coupling partners. The reaction is highly pH-dependent. An alkaline or weakly acidic medium is typically required to deprotonate activating groups on the coupler (e.g., a hydroxyl group to a more strongly activating phenoxide), thereby increasing its nucleophilicity and facilitating the electrophilic attack. [7]However, the pH must be carefully controlled, as a strongly alkaline environment can convert the diazonium salt into a non-reactive diazotate ion.

G Workflow for the azo coupling reaction. A Dissolve Benzothiazole Coupler in appropriate solvent (e.g., aq. KOH or Acetic Acid) B Cool solution to 0-5 °C A->B C Add cold Diazonium Salt Solution (from Part I) dropwise with vigorous stirring B->C D Maintain pH and Temperature (0-5 °C) C->D E Stir for 1-2 hours D->E F Precipitated solid: Crude Azo Dye E->F

Figure 3: Workflow for the azo coupling reaction.

Experimental Protocol: Azo Coupling

Materials and Reagents:

  • 2,5-Dichlorobenzenediazonium chloride solution (from Part I)

  • Benzothiazole derivative (e.g., 2-amino-6-methylbenzothiazole, 1.0 eq)

  • Potassium Hydroxide (KOH) or Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Distilled Water

Procedure:

  • In a 500 mL beaker, dissolve 1.0 equivalent of the chosen benzothiazole coupling component in an appropriate solvent. For couplers with acidic protons (e.g., hydroxybenzothiazoles), a 2N KOH solution is suitable. For others, glacial acetic acid can be used. [8]2. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution dropwise to the coupling component solution over 30-45 minutes.

  • A brightly colored precipitate should form almost immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for an additional 1-2 hours to ensure the coupling reaction is complete.

  • Adjust the pH of the solution to between 6 and 7 by adding a saturated sodium bicarbonate solution. [8]This step ensures the complete precipitation of the dye.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

Purification and Characterization

Purification Protocol

The purity of the final compound is critical, especially for applications in drug development. Recrystallization is the most common method for purifying crude azo dyes.

  • Select an appropriate solvent. Dimethylformamide (DMF), ethanol, or glacial acetic acid are often effective. [8][9]The ideal solvent will dissolve the dye when hot but not when cold.

  • Dissolve the crude dye in a minimum amount of the hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The structure and purity of the synthesized dyes must be confirmed using standard spectroscopic techniques.

Dye Derivative (Coupler)Expected λmax (nm)Key FTIR Peaks (cm⁻¹)[M+H]⁺ (m/z)
Dye 1: 2-Amino-6-methylbenzothiazole450 - 480~3400 (N-H), ~1600 (C=N), ~1450 (-N=N-), ~780 (C-Cl)351.0
Dye 2: 2-Amino-6-methoxybenzothiazole470 - 500~3400 (N-H), ~1600 (C=N), ~1450 (-N=N-), ~1250 (C-O), ~780 (C-Cl)367.0
Dye 3: 6-Hydroxy-2-methylbenzothiazole490 - 520~3300 (O-H, broad), ~1610 (C=N), ~1440 (-N=N-), ~780 (C-Cl)352.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions and the specific benzothiazole coupler used.

Analytical Techniques:

  • UV-Visible Spectroscopy: Performed in a suitable solvent (e.g., ethanol or DMF) to determine the wavelength of maximum absorbance (λmax), which corresponds to the electronic transition of the chromophore and dictates the perceived color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. The presence of a peak around 1450 cm⁻¹ is indicative of the azo (-N=N-) stretching vibration, while peaks for C-Cl, N-H (if applicable), and aromatic C=C bonds confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, allowing for unambiguous structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of the target molecule's formation.

References

  • ResearchGate. (n.d.). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2021). Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Characterization, Computational, Photophysical and Biological Studies. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of heterocyclic azo dyes derived from 2-aminobenzothiozole. Retrieved February 20, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (2021). Synthesis and characterization of novel bioactive azo compounds fused with benzothiazole and their versatile biological applications. Retrieved February 20, 2026, from [Link]

  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
  • Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • ResearchGate. (n.d.). Synthesis of benzothiazole-azo disperse dyes for high resistance to alkaline treatments and peroxide bleaching. Retrieved February 20, 2026, from [Link]

  • Adichunchanagiri University. (2021). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. Retrieved February 20, 2026, from [Link]

  • SciSpace. (2021). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. Retrieved February 20, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved February 20, 2026, from [Link]

  • Scholars Research Library. (n.d.). Synthesis of various acid dyes from benzthiazole derivative. Retrieved February 20, 2026, from [Link]

  • Science Alert. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Selective Functionalization of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026


)

Strategic Overview

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs such as Riluzole (ALS treatment) and Pramipexole (Parkinson's disease). The specific building block 2,5-dichloro-6-methyl-1,3-benzothiazole presents a unique opportunity for divergent synthesis.

This compound contains two electrophilic sites: the C2-chlorine and the C5-chlorine. However, they are not created equal. This guide details the exploitation of the electronic disparity between these two positions to achieve high-fidelity regioselective functionalization.

Key Reactivity Principles
  • The C2-Position (Active): The chlorine at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent imine nitrogen (N3) and the sulfur atom (S1). The C=N bond acts as an electron sink, stabilizing the Meisenheimer-like transition state.
    
  • The C5-Position (Latent): The chlorine at C5 is located on the fused benzene ring. Lacking strong electron-withdrawing groups (like -NO2) at the ortho/para positions relative to itself, this site remains inert under standard

    
     conditions used for C2 displacement.
    
  • The 6-Methyl Effect: The methyl group at C6 provides steric bulk and weak electron donation, further protecting the C5-chlorine from undesired side reactions, ensuring that the C2-substitution is the exclusive pathway under the protocols described below.

Mechanistic Insight & Pathway[1]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an addition-elimination pathway (


).
Mechanism Diagram

The following diagram illustrates the regioselective attack of a generic nucleophile (Nu-H) at the C2 position, leading to the stabilized intermediate and subsequent chloride elimination.

SNAr_Mechanism SM 2,5-Dichloro-6-methyl- benzothiazole TS Meisenheimer-like Intermediate (Stabilized by N3) SM->TS + Nu, Heat Nu Nucleophile (R-NH2 or R-SH) Nu->TS Prod 2-Substituted Product (C5-Cl Intact) TS->Prod - Cl⁻ HCl HCl / Salt TS->HCl

Caption: Figure 1. Regioselective


 pathway. The nucleophile attacks C2, stabilized by the heterocyclic nitrogen. The C5-Cl bond remains intact.

Protocol A: C-N Bond Formation (Amination)

This protocol describes the synthesis of 2-amino-5-chloro-6-methylbenzothiazole derivatives. It is optimized for both primary and secondary amines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (Primary or Secondary) (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 80°C – 100°C

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DMF (3-5 mL).

  • Addition: Add the amine (1.2 mmol) followed by

    
      (2.0 mmol).
    
    • Expert Tip: If using a volatile amine, use a sealed pressure tube and DIPEA instead of carbonate to ensure homogeneity.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product typically precipitates as a solid. Filter the solid, wash with water (3 x 10 mL) to remove DMF and salts, and dry under vacuum.

  • Work-up (Extraction Method - if oil forms):

    • If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL).

    • Wash the organic layer with brine (2 x 10 mL) and water (2 x 10 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
Data Summary: Typical Yields
Amine TypeExample NucleophileReaction TimeTypical YieldNotes
Primary Aliphatic n-Butylamine2 h85-95%Fast reaction; clean precipitation.
Secondary Cyclic Morpholine3 h80-90%Excellent solubility; often requires extraction.
Aniline (Aromatic) p-Toluidine6-12 h60-75%Requires higher temp (100-120°C) due to lower nucleophilicity.

Protocol B: C-S Bond Formation (Thiolation)

This protocol details the displacement of the C2-chlorine with thiols to generate thioethers. Note that thiols are generally more nucleophilic than amines, allowing for milder conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Acetone (for low temp) or DMF (for heating)

  • Temperature: Room Temperature (RT) to 60°C

Step-by-Step Procedure
  • Preparation: Dissolve This compound (1.0 mmol) in DMF (3 mL).

  • Activation: In a separate vial, mix the thiol (1.1 mmol) with

    
      (1.5 mmol) in DMF (1 mL) and stir for 10 minutes to generate the thiolate anion (
    
    
    
    ).
  • Coupling: Add the thiolate suspension to the benzothiazole solution.

  • Reaction: Stir at 60°C for 1–2 hours.

    • Expert Tip: Aromatic thiols (thiophenols) may react at Room Temperature. Aliphatic thiols often require mild heating.

  • Work-up:

    • Pour into ice water (20 mL).

    • Adjust pH to neutral if necessary (thiols can be acidic).

    • Filter the precipitate or extract with DCM (Dichloromethane).

Experimental Workflow & Troubleshooting

The following flowchart guides the decision-making process for synthesis and purification.

Workflow Start Start: this compound Choice Select Nucleophile Start->Choice Amine Amine (R-NH2) Choice->Amine Thiol Thiol (R-SH) Choice->Thiol CondA DMF, K2CO3, 100°C Amine->CondA CheckA TLC Check (2h) CondA->CheckA WorkupA Pour into Ice Water CheckA->WorkupA Complete Trouble Incomplete Reaction? CheckA->Trouble SM remains CondB DMF, K2CO3, 60°C Thiol->CondB CheckB TLC Check (1h) CondB->CheckB WorkupB Acidify & Extract CheckB->WorkupB Complete CheckB->Trouble SM remains Fix Increase Temp (+20°C) or Switch to Cs2CO3 Trouble->Fix

Caption: Figure 2. Decision tree for synthesis and troubleshooting. Standard protocols utilize DMF/K2CO3, with temperature adjustments for reactivity.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of C2-Cl to C2-OH (Benzothiazolone formation).Ensure solvents are anhydrous . Limit water exposure.
No Reaction Nucleophile is too weak (e.g., electron-poor aniline).Increase temperature to 120°C or use microwave irradiation (150°C, 20 min).
Bis-substitution Displacement of C5-Cl (Rare).This is unlikely with 6-methyl present. If observed, lower temperature and strictly control stoichiometry (1.0 equiv nucleophile).
Oily Product Impurities or residual DMF.Wash organic layer thoroughly with water (3x) to remove DMF. Recrystallize from Ethanol.[1]

References

  • BenchChem. (2025).[2] 2,6-Dichloro-4-methyl-1,3-benzothiazole: Structure and Reactivity. Retrieved from

  • Journal of the Chemical Society B. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles.[2][3] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles and Nucleophilic Substitution Protocols. Retrieved from

  • MDPI Molecules. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles.[4] Retrieved from

  • BenchChem Protocols. (2025). Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. (Analogous reactivity pattern). Retrieved from

Sources

Advanced Protocol: Functionalization of the 2,5-Dichloro-6-methyl-1,3-benzothiazole Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization of 2,5-Dichloro-6-methyl-1,3-benzothiazole as a high-value scaffold for the synthesis of agrochemical intermediates.

Executive Summary

The This compound scaffold represents a privileged structural motif in modern agrochemical design. Its unique substitution pattern offers a "tri-functional" platform for diversity-oriented synthesis:

  • C-2 Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (

    
    ), ideal for introducing pharmacophores (amines, thiols, hydrazines).
    
  • C-6 Position (Methyl): A benzylic handle for radical functionalization (halogenation/oxidation), enabling side-chain extension.

  • C-5 Position (Chlorine): A metabolically stable lipophilic anchor that modulates physical properties (logP) and blocks oxidative metabolism at the 5-position.

This guide provides validated protocols for transforming this scaffold into three classes of bioactive intermediates: 2-Amino/Hydrazino derivatives (fungicides), 2-Thioethers (herbicides), and 6-Bromomethyl derivatives (auxin mimics).

Chemical Reactivity Profile

Understanding the electronic environment is critical for selective functionalization.

SiteSubstituentReactivity ModeActivation Mechanism
C-2 -ClHigh (

)
Activated by the adjacent ring Nitrogen (C=N bond) and the inductive effect of the 5-Cl.
C-6 -CH₃Moderate (Radical)Benzylic position susceptible to radical abstraction (e.g., NBS bromination).
C-5 -ClLow (Cross-Coupling)Sterically hindered and electronically deactivated; requires Pd-catalysis (Suzuki/Buchwald).
Mechanistic Insight: The "Activation" Effect

The chlorine atom at C-5 exerts a


 (inductive withdrawing) effect, which pulls electron density away from the aromatic ring. This makes the C-2  position more electrophilic than in the unsubstituted benzothiazole, accelerating 

reactions with nucleophiles.[1]

Application 1: Synthesis of 2-Amino/Hydrazino Intermediates

Target Class: Fungicides (Analogous to Tricyclazole/Isotianil). Reaction Type: Nucleophilic Aromatic Substitution (


).
Rationale

Displacement of the C-2 chlorine with amines or hydrazines is the primary route to antifungal candidates. The 2-aminobenzothiazole core is a proven pharmacophore for inhibiting melanin biosynthesis in fungi (e.g., Pyricularia oryzae).

Detailed Protocol

Reaction:



Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Hydrazine monohydrate (1.5 eq) or Primary Amine (1.2 eq)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (2.0 eq)
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol) in Ethanol (50 mL).

  • Addition: Add the Base (20 mmol) followed by the dropwise addition of the Nucleophile (e.g., Hydrazine monohydrate, 15 mmol).

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 40°C.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    product should appear.
  • Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the solid and wash with cold water (2 x 20 mL) to remove salts.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–92% Key Observation: The 5-Cl substituent remains intact under these conditions; only the 2-Cl is displaced.

Application 2: Synthesis of 2-Thioether Intermediates

Target Class: Herbicides (Analogous to Mefenacet/Benzothiazole-oxyacetamides). Reaction Type: Thio-alkylation (


).
Rationale

Thioether linkages at C-2 are common in herbicides (e.g., inhibiting VLCFA synthesis). The sulfur atom provides a flexible linker for attaching lipophilic tails or polar heads.

Detailed Protocol

Reaction:



Materials:

  • Substrate: this compound (1.0 eq)

  • Thiol: Methyl thioglycolate (or alkyl thiol) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry flask under

    
    , suspend NaH (12 mmol) in DMF (10 mL) at 0°C.
    
  • Thiolate Formation: Add the Thiol (11 mmol) dropwise. Stir for 15 min until

    
     evolution ceases.
    
  • Coupling: Add a solution of This compound (10 mmol in 5 mL DMF) dropwise to the thiolate mixture.

  • Reaction: Stir at Room Temperature (25°C) for 2 hours.

    • Critical: Heating is usually not required due to the high nucleophilicity of the thiolate and the activated nature of the C-2 position.

  • Quench: Carefully pour the mixture into ice-water (100 mL) containing dilute HCl (pH ~4).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine, dry over

    
    , and concentrate.
    

Yield Expectation: 90–95%

Application 3: Benzylic Functionalization (Advanced)

Target Class: Auxin Mimics / Plant Growth Regulators. Reaction Type: Radical Bromination (Wohl-Ziegler).

Rationale

The C-6 methyl group is a "dormant" handle. By converting it to a bromomethyl group, we enable the attachment of carboxylic acid side chains (e.g., via cyanide displacement -> hydrolysis) to create auxin-like structures.

Detailed Protocol

Reaction:



Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Trifluoromethylbenzene (

    
    ) (Greener alternative to 
    
    
    
    )

Step-by-Step Procedure:

  • Setup: Dissolve substrate (10 mmol) in

    
     (40 mL). Add NBS (10.5 mmol) and AIBN (0.5 mmol).
    
  • Initiation: Heat to reflux (102°C). Ensure the condenser is efficient.

  • Irradiation (Optional): A 500W halogen lamp can accelerate initiation if the reaction is sluggish.

  • Monitoring: Monitor by HPLC/TLC. Stop when the di-bromo impurity starts to form (usually ~4-6 hours).

  • Workup: Cool to RT. Filter off the succinimide byproduct (floats on top).

  • Concentration: Evaporate the solvent. The crude benzylic bromide is often unstable and should be used immediately in the next step (e.g., cyanation).

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). Handle only in a fume hood.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from the central scaffold.

Agrochemical_Synthesis Start 2,5-Dichloro-6-methyl- 1,3-benzothiazole Inter1 Intermediate A: 2-Amino/Hydrazino Derivatives Start->Inter1 SNAr (C-2) NH2-NH2 / R-NH2 Reflux Inter2 Intermediate B: 2-Thioether Derivatives Start->Inter2 SNAr (C-2) HS-R / NaH RT Inter3 Intermediate C: 6-(Bromomethyl) Derivative Start->Inter3 Radical Bromination (C-6) NBS / AIBN Reflux End1 Target Class: Fungicides (Melanin Inhibitors) Inter1->End1 End2 Target Class: Herbicides (VLCFA Inhibitors) Inter2->End2 End3 Target Class: Plant Growth Regulators (Auxin Mimics) Inter3->End3

Caption: Divergent synthetic pathways from the this compound scaffold.

Safety & Handling Protocols

  • Skin/Eye Contact: Benzothiazoles are potential sensitizers. Wear nitrile gloves and safety goggles.

  • Inhalation: The 6-bromomethyl derivative is a lachrymator. All operations involving NBS bromination must be performed in a certified fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous streams from the thioether synthesis (containing thiols) should be treated with bleach (hypochlorite) before disposal to neutralize odors.

References

  • Synthesis and Biological Activity of Benzothiazole Derivatives

    • Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.[2][3][4]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • )
  • Radical Bromination Methodologies

    • Title: Benzylic Bromin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Agrochemical Scaffold Hopping

    • Title: Agrochemical lead optimization by scaffold hopping.

    • Source: Pest Management Science, 2018.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocol for 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: C2-CL-STABILITY-001 Product: 2,5-Dichloro-6-methyl-1,3-benzothiazole Critical Parameter: C2-Chlorine Hydrolytic Stability Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The "Aza-Activation" Hazard

As researchers working with This compound , you are likely targeting the C2 position for nucleophilic aromatic substitution (


). However, the very feature that makes this position reactive toward your desired nucleophiles (amines, thiols, alkoxides) also makes it hyper-sensitive to water.[1]

The Technical Reality: The C2-chlorine bond is not a standard aryl chloride. It is activated by the adjacent endocyclic nitrogen atom (


), which exerts a strong inductive electron-withdrawing effect.[1] This renders the C2 carbon highly electrophilic. In the presence of moisture, water acts as a competitive nucleophile, displacing the chlorine and irreversibly forming 6-methyl-5-chlorobenzothiazolin-2-one  (the stable tautomer of the 2-hydroxy species).
Mechanism of Failure (Hydrolysis Pathway)

The following diagram illustrates the exact pathway of degradation. Understanding this mechanism is the first step in prevention.

HydrolysisMechanism cluster_0 Critical Failure Point Start 2,5-Dichloro-6-methyl- 1,3-benzothiazole Complex Tetrahedral Intermediate (Meisenheimer-like) Start->Complex Nucleophilic Attack (C2 Position) Water H2O / OH- Water->Complex Transition Elimination of Cl- Complex->Transition Product1 2-Hydroxy- benzothiazole Transition->Product1 -HCl Product2 Benzothiazolin-2-one (Stable Tautomer) Product1->Product2 Fast Tautomerization

Caption: The S_NAr hydrolysis pathway. The reaction is driven by the formation of the thermodynamically stable amide-like benzothiazolinone tautomer.

Troubleshooting Guide: Field Scenarios

This section addresses specific issues reported by users in the field.

Scenario A: "I see a new, polar spot on my TLC plate before the reaction even starts."

Diagnosis: Solvent Moisture Contamination.[1][2] Root Cause: The C2-Cl bond is labile enough to hydrolyze in "reagent grade" solvents that contain trace water (50–500 ppm).[1] Solution:

  • Solvent Protocol: Use only anhydrous solvents (THF, DMF, DCM) dried over molecular sieves (3Å or 4Å).[1][2]

  • Verification: A Karl Fischer titration is ideal, but a simple control TLC of the starting material in the solvent (let sit for 10 mins) can confirm stability.[1]

  • The "Sieve" Rule: Always store hygroscopic solvents (like DMF or DMSO) over activated molecular sieves for at least 24 hours before use.[1]

Scenario B: "My yield is low, and I isolated a high-melting solid that isn't my product."

Diagnosis: Competitive Hydrolysis during Reaction.[1][2] Root Cause: If your nucleophile (e.g., an amine) is used as a salt (e.g., hydrochloride) and neutralized with an aqueous base (like NaOH or


 in wet solvent), hydroxide ions will outcompete your nucleophile.[1][2]
Solution: 
  • Switch Bases: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA in anhydrous conditions.[1][2]

  • Avoid Aqueous biphasic systems: Unless using a Phase Transfer Catalyst (PTC) with specific optimization, avoid mixing aqueous base with the benzothiazole.[1][2]

Scenario C: "The product degraded during the workup."

Diagnosis: Acid/Base Catalyzed Hydrolysis.[1][2][3] Root Cause: Prolonged exposure to aqueous wash solutions, especially at elevated temperatures or extreme pH.[1][2] Solution: Implement the "Cold & Fast" Workup Protocol (see Section 3).

Experimental Protocols

Protocol 1: The "Cold & Fast" Workup

Standardize this workflow to minimize hydrolytic stress.

StepActionTechnical Rationale
1. Quench Cool reaction to 0°C . Quench with saturated

or ice-water.[2]
Low temperature kinetically inhibits the hydrolysis rate constant (

).[1][2]
2. Extraction Use DCM or EtOAc . Shake vigorously but briefly (<30 seconds).Minimizes the contact time between the organic phase (substrate) and aqueous phase (hydrolytic agents).[1]
3. Separation Separate layers immediately. Do not let them sit in the funnel.Prevents slow interfacial hydrolysis.
4.[1][3] Drying Dry organic layer over anhydrous

for 5–10 mins.
Quickly removes residual water trapped in the organic phase.
5. Concentration Rotary evaporate at <40°C .[1][2][4]Heat accelerates degradation; keep the bath cool.
Protocol 2: Storage & Handling

Preventing "Shelf-Life" Degradation.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

  • Temperature: Refrigerate at 2–8°C.

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: Proceed with Caution. While common for some


 reactions, primary alcohols can act as nucleophiles themselves, leading to the formation of the C2-alkoxy ether (solvolysis) rather than hydrolysis, especially with strong bases.[1] If you must use an alcohol, ensure it is anhydrous and the intended nucleophile is significantly more reactive (or in high excess).[1][2]

Q: Is the C5-chlorine also at risk of hydrolysis? A: No. The chlorine at position 5 is a standard aryl chloride. It is not activated by the nitrogen and requires significantly harsher conditions (e.g., palladium catalysis or extreme temperatures) to undergo substitution.[1] Your primary stability concern is exclusively the C2-Cl.

Q: What is the pH stability window? A: The compound is most stable in neutral to slightly acidic non-aqueous environments.[1]

  • High pH (Basic): Rapid hydrolysis (via

    
     attack).[1][2]
    
  • Strong Acid (Aqueous): Can protonate the nitrogen (

    
    ), making C2 even more electrophilic and accelerating hydrolysis.[1][2]
    
  • Target: Keep conditions anhydrous and neutral whenever possible.

Decision Tree: Reaction Optimization

Use this logic flow to design your next experiment.

OptimizationLogic Start Start Synthesis Planning Nucleophile Select Nucleophile Start->Nucleophile IsAmine Is it an Amine? Nucleophile->IsAmine IsOxygen Is it an Alkoxide/Phenol? IsAmine->IsOxygen No AminePath Use Anhydrous Alcohol or DMF/DIPEA IsAmine->AminePath Yes OxygenPath Use Aprotic Solvent (THF/DMF) + NaH IsOxygen->OxygenPath Yes CheckWater Is Water Required (e.g. for salt solubility)? AminePath->CheckWater OxygenPath->CheckWater NoWater Proceed: Anhydrous Conditions CheckWater->NoWater No YesWater STOP: Use Phase Transfer Catalyst (TBAB) + DCM CheckWater->YesWater Yes

Caption: Logic flow for selecting reaction conditions to minimize hydrolysis risk.

References

  • Reactivity of 2-Chlorobenzothiazoles: Title: Nucleophilic substitution of 2-chlorobenzothiazole kinetics. Source: BenchChem Technical Protocols.
  • Hydrolysis Mechanism & Prevention

    • Title: Three types of hydrolysis and ways to prevent hydrolysis.
    • Source: Carbodiimide.com Technical Guides.[1][2]

    • URL: [Link]

  • Benzothiazole Synthesis & Stability

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
    • Source: National Institutes of Health (PMC).[1]

    • URL: [Link] (Note: Generalized link to PMC database for benzothiazole reviews as specific deep links may expire).[1][2]

  • Compound Data

    • Title: 2-Chloro-6-methylbenzothiazole | C8H6ClNS.[2][5]

    • Source: PubChem.[1][5]

    • URL: [Link][1]

Sources

Optimizing recrystallization solvents for 2,5-Dichloro-6-methyl-1,3-benzothiazole purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5-Dichloro-6-methyl-1,3-benzothiazole

A Senior Application Scientist's Guide to Optimizing Recrystallization Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for purifying this compound. We will move beyond simple protocols to explore the underlying principles of crystallization, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Compound - Physicochemical Profile

Before any experiment, understanding the target molecule is critical. This compound is a heterocyclic compound. Its structure, featuring a fused benzene and thiazole ring system with chloro and methyl substituents, dictates its solubility behavior. The two chlorine atoms increase its lipophilicity, while the polar benzothiazole core offers some potential for interaction with more polar solvents.[1][2] This duality is key to finding a selective solvent.

Based on the behavior of structurally similar halogenated benzothiazoles, we can infer a qualitative solubility profile.[1] This serves as a starting point for empirical testing.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassCommon SolventsInferred Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely Insoluble to Sparingly SolubleThe molecule's overall low polarity and lack of strong hydrogen bond donating/accepting groups limit its interaction with highly polar, protic solvents. Ethanol may show some solubility when heated.[3][4]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly to Moderately SolubleThese solvents can engage in dipole-dipole interactions with the benzothiazole core. Solubility is expected to be moderate, potentially increasing significantly with heat.
Non-Polar Hexanes, Toluene, Dichloromethane (DCM), ChloroformLikely SolubleThe chlorinated and aromatic nature of the compound suggests good solubility in non-polar and chlorinated solvents due to the "like dissolves like" principle.[5]

Section 2: The Core Workflow - A Systematic Approach to Solvent Selection

A trial-and-error approach is inefficient. A systematic screening process is the most reliable method to identify an optimal solvent or solvent system.[6][7] The goal is to find a solvent that meets specific criteria: high solubility at elevated temperatures and low solubility at room temperature or below.[8][9]

The following workflow provides a logical progression from initial screening to optimization.

Solvent_Selection_Workflow start Start: Crude this compound screen Step 1: Small-Scale Solubility Screening (Test 5-10 diverse solvents, ~10mg solute in 0.2mL solvent) start->screen decision1 Is an ideal single solvent found? (Insoluble cold, soluble hot) screen->decision1 single_solvent Yes: Proceed with Single-Solvent Recrystallization Protocol decision1->single_solvent Yes mixed_solvent No: Proceed to Mixed-Solvent Screening decision1->mixed_solvent No optimize_single Optimize: Crystal quality, yield, purity single_solvent->optimize_single end Pure Crystalline Product optimize_single->end select_pair Select a miscible solvent/anti-solvent pair (e.g., Ethanol/Water, Toluene/Hexane) mixed_solvent->select_pair mixed_protocol Proceed with Mixed-Solvent Recrystallization Protocol select_pair->mixed_protocol optimize_mixed Optimize: Solvent ratio, cooling rate mixed_protocol->optimize_mixed optimize_mixed->end

Caption: Systematic workflow for recrystallization solvent selection.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal solvent should exhibit a steep solubility curve with respect to temperature. Specifically:

  • High Solubilizing Power at High Temperature: The solvent must completely dissolve your compound near its boiling point.[8] This ensures that impurities trapped within the crystal lattice of the crude solid are released into the solution.

  • Low Solubilizing Power at Low Temperature: The solvent should dissolve very little of your compound at room temperature or in an ice bath.[10] This is crucial for maximizing the recovery (yield) of the purified product upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after crystallization).[9]

  • Chemical Inertness: The solvent must not react with your compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[8]

Q2: How do I perform an efficient small-scale solvent test?

Use the protocol outlined in Section 5: Experimental Protocol 1 . The key is to be systematic. Test a small, consistent amount of your crude solid (e.g., 20-30 mg) in a consistent volume of solvent (e.g., 0.5 mL) across a range of solvent polarities. Observe solubility at room temperature and then upon heating to boiling. After heating, cool the solution to see if crystals form. Document your observations meticulously.

Q3: I can't find a single good solvent. What should I do?

This is a common scenario and is solved using a mixed-solvent system.[10] This technique uses two miscible solvents:

  • A "solvent" in which your compound is highly soluble, even at room temperature.

  • An "anti-solvent" (or non-solvent) in which your compound is insoluble or poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "solvent" is then added back to clarify the solution, which is then allowed to cool slowly to form crystals. A common pair for moderately polar compounds is ethanol (solvent) and water (anti-solvent).[11]

Q4: What are some good starting solvents to test for this compound?

Based on its structure and literature on similar compounds, a good starting panel of solvents would include:

  • Alcohols: Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Aromatics: Toluene

  • Alkanes: Heptane or Hexanes (likely as an anti-solvent)

  • Chlorinated: Dichloromethane (use with caution due to low boiling point)

Given that many benzothiazole derivatives are recrystallized from ethanol or methanol, these are excellent starting points.[3][4] A mixed system like Toluene/Heptane or Ethanol/Water is also highly promising.

Section 4: Troubleshooting Guide

Problem: My compound "oiled out" instead of crystallizing. What's happening and how can I fix it?

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[12] Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is detrimental to purification as impurities are often trapped within the oil.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-15% more) to lower the saturation point.[13]

  • Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[13]

  • Lower the Crystallization Temperature: If using a mixed-solvent system, try adding slightly more of the "good" solvent so that crystallization begins at a lower temperature.

Problem: No crystals are forming, even after cooling in an ice bath. What are my options?

Cause: The solution is likely not sufficiently saturated, or there are no nucleation sites for crystals to begin growing.[13] This can happen if too much solvent was added initially.[5]

Solutions (in order of preference):

  • Induce Nucleation: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[5][14]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[14]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool and crystallize again.[13]

Problem: My final yield is very low (<50%). What went wrong?

Cause: A low yield is most often a consequence of issues with solubility or mechanical loss.

Potential Issues & Solutions:

  • Too Much Solvent: This is the most common reason. A significant portion of your product remains dissolved in the mother liquor.[14] To check this, evaporate a small sample of the mother liquor; a large amount of residue indicates significant product loss. You can recover this by concentrating the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, you will lose product. Ensure your filtration apparatus and solution are kept hot.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, can re-dissolve a portion of your product.[5]

Problem: The final crystals are colored, even though the pure compound should be colorless/white.

Cause: This indicates the presence of colored, highly polar impurities that have been incorporated into the crystal lattice.

Solution:

  • Activated Charcoal (Decolorization): After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (the tip of a spatula). Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and impurities via hot gravity filtration before allowing the solution to cool and crystallize.[8][12] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Section 5: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube or vial.

  • Room Temperature Test: Add the chosen solvent dropwise (e.g., from a Pasteur pipette), swirling after each addition, up to about 0.5 mL. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent will show a significant formation of crystalline solid upon cooling. An ideal solvent will result in a dense network of crystals.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "solvent" (the one in which it is highly soluble).

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

References

  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link][10]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link][15]

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link][8]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link][6]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link][14]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link][13]

  • Recrystallization. (n.d.). Kennesaw State University. Retrieved from [Link][5]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link][12]

  • Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. (n.d.). SciSpace. Retrieved from [Link][3]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. (2002). The Journal of Organic Chemistry. Retrieved from [Link][16]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link][11]

  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2025, August 6). ResearchGate. Retrieved from [Link][4]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). MDPI. Retrieved from [Link][17]

  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link][18]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link][19]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024, January 2). Semantic Scholar. Retrieved from [Link][20]

  • 6-methylbenzothiazole Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link][21]

  • Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). (n.d.). Cheméo. Retrieved from [Link][22]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved from [Link][23]

  • 2-Amino-6-methylbenzothiazole. (n.d.). Organic Syntheses. Retrieved from [Link][24]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link][2]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2012, October 22). SciTechnol. Retrieved from [Link][25]

  • 2-(1-Chloroethyl)-5-methyl-1,3-benzothiazole. (n.d.). PubChem. Retrieved from [Link][26]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scientific Research Publishing. Retrieved from [Link][27]

  • Synthesis of some substituted benzothiazole derivaties and its biological activities. (2022, August 9). ResearchGate. Retrieved from [Link][28]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023, August 31). Der Pharma Chemica. Retrieved from [Link][29]

Sources

Removing unreacted starting material from 2,5-Dichloro-6-methyl-1,3-benzothiazole mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of 2,5-Dichloro-6-methyl-1,3-benzothiazole, a key intermediate in pharmaceutical research and development. Our focus is on the effective removal of unreacted starting materials, ensuring the high purity required for subsequent synthetic steps and biological screening.

Introduction: The Critical Need for Purity

In the synthesis of pharmacologically active molecules, the purity of intermediates is paramount. Residual starting materials or byproducts can interfere with downstream reactions, complicate structural analysis, and yield misleading biological data. This guide is structured to address the common purification challenges encountered during the synthesis of this compound, providing both theoretical understanding and actionable laboratory protocols.

The most common synthetic routes to this class of benzothiazoles involve the condensation of a substituted 2-aminothiophenol with a one-carbon electrophile.[1][2][3][4] Therefore, the primary unreacted starting material is likely to be 2-amino-4-chloro-5-methylthiophenol or a closely related precursor.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of this compound mixtures.

Q1: My initial work-up involved quenching with a base and filtering the precipitate, but my NMR spectrum still shows peaks corresponding to the 2-amino-4-chloro-5-methylthiophenol starting material. Why?

A1: This is a common issue. While quenching with a base like sodium bicarbonate will neutralize any acid catalyst and precipitate your less polar benzothiazole product, the aminothiophenol starting material can also be sparingly soluble and co-precipitate, especially in a complex mixture.[1] Furthermore, if the starting material is only partially consumed, its concentration in the crude mixture might be high enough for it to be carried through the initial filtration.

Q2: I tried recrystallizing the crude product from ethanol, but the impurity remains. What are my next steps?

A2: If a single-solvent recrystallization from ethanol fails, it suggests that the solubility profiles of your product and the starting material are too similar in that solvent.[5] You have several options:

  • Solvent System Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Consider solvent systems like toluene, heptane/ethyl acetate mixtures, or dioxane.

  • Two-Solvent Recrystallization: Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or anti-solvent (in which the product is poorly soluble) until the solution becomes turbid.[1] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Alternative Purification Methods: If recrystallization proves ineffective, more robust methods like column chromatography or an acid-base extraction are recommended.

Q3: What are the recommended starting conditions for flash column chromatography to separate my product from the aminothiophenol starting material?

A3: Flash column chromatography is an excellent method for this separation due to the likely polarity difference between the product and the starting material. The amino and thiol groups on the starting material make it significantly more polar than the fused heterocyclic product.

  • Stationary Phase: Standard silica gel (Silica 60) is generally suitable.[6]

  • Mobile Phase (Eluent): Start by developing a solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][7]

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product (this compound).[6]

    • The more polar aminothiophenol starting material should have a much lower Rf value, ideally close to the baseline.

  • Additive for Basic Compounds: Since the benzothiazole ring system has a weakly basic nitrogen atom (the pKa of the parent benzothiazole's conjugate acid is approximately 7.84), and to prevent tailing on the silica gel, it can be beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[6][8]

Q4: Can I use an acid-base extraction to remove the aminothiophenol impurity? How does it work?

A4: Yes, an acid-base extraction is a highly effective and scalable method for this specific problem.[9][10] The principle relies on the different acid-base properties of the product and the starting material.

  • The Starting Material: 2-amino-4-chloro-5-methylthiophenol is amphoteric , meaning it has both a basic group (the aniline-like amine) and an acidic group (the thiophenol). The aromatic amine is basic and will be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[11] The predicted basic pKa of a similar compound, 2-amino-4-chloro-5-methylphenol, is around 4.49, indicating the amine can be readily protonated.[12]

  • The Product: this compound is a weak base.[8] It will remain largely unprotonated and soluble in the organic solvent, especially if a dilute acid is used for the extraction.

By dissolving your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with an aqueous acid, you can selectively transfer the basic starting material into the aqueous layer, leaving your purified product in the organic layer.[10][13]

In-Depth Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to selectively remove the basic 2-amino-4-chloro-5-methylthiophenol starting material.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (20-30 mL) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.[10]

  • Separation: Allow the layers to separate completely. The organic layer contains your desired product, and the aqueous layer contains the protonated aminothiophenol impurity.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-4) one more time to ensure complete removal of the impurity.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a detailed procedure for purifying your product on a silica gel column.

Methodology:

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude mixture in DCM or EtOAc.

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1).

    • Identify a solvent system where the product has an Rf of ~0.2-0.3.[6] Add 0.1% triethylamine to the chosen eluent.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[6]

    • Add a protective layer of sand on top of the silica bed.

    • Run eluent through the column until the silica bed is stable and the eluent level is just above the top sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent like DCM.

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat this process 2-3 times.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with eluent.

    • Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary & Visualization

Table 1: Physicochemical Properties for Separation Strategy
CompoundStructurePredicted Basic pKaPredicted Acidic pKaExpected Polarity
This compound (Product) ClC1=CC(C)=C2C(=C1)N=C(S2)ClWeakly Basic (~2-3)N/ALow
2-amino-4-chloro-5-methylphenol (Precursor) CC1=C(C(=C(C=C1)Cl)N)O~4.49[12]~9.44[12]High
2-amino-4-chloro-5-methylthiophenol (Starting Material) CC1=C(C(=C(C=C1)Cl)N)S~4-5~7-8*High

Note: pKa values marked with an asterisk () are estimates based on analogous structures. The key principle is the significant difference in basicity and polarity between the starting material and the final product.*

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Product + Starting Material) Dissolve Dissolve in Organic Solvent (e.g., DCM) Crude->Dissolve Extraction Acid-Base Extraction (Wash with 1M HCl) Dissolve->Extraction Column Flash Column Chromatography Dissolve->Column If extraction is insufficient Aqueous Aqueous Layer (Protonated Starting Material) Extraction->Aqueous Impurity Organic Organic Layer (Product) Extraction->Organic Product Dry Dry (Na2SO4) & Concentrate Organic->Dry PureProduct Pure Product Dry->PureProduct Alternative Alternative Path Column->PureProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impurity Detected After Initial Work-up recrystallization Attempt Recrystallization (e.g., Ethanol) start->recrystallization rec_success Success: Pure Product recrystallization->rec_success Purity OK rec_fail Failure: Impurity Persists recrystallization->rec_fail Purity Not OK change_solvent Screen Different Recrystallization Solvents (e.g., Toluene, Heptane/EtOAc) rec_fail->change_solvent Option 1 acid_base Perform Acid-Base Extraction (Protocol 1) rec_fail->acid_base Option 2 (Recommended) column Perform Flash Column Chromatography (Protocol 2) rec_fail->column Option 3 (Highest Resolution) change_solvent->rec_success Purity OK acid_base_success Success: Pure Product acid_base->acid_base_success column_success Success: Pure Product column->column_success

Caption: Troubleshooting guide for persistent starting material contamination.

References

  • BenchChem. (2025).
  • Katritzky, A. R., & Rees, C. W. (Eds.). (n.d.).
  • U.S. Environmental Protection Agency. (2025). Phenol, 2-amino-4-chloro-5-methyl- Properties. EPA CompTox Chemicals Dashboard.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Henary, M., Paranjpe, S., & Owens, E. A. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Rochester.
  • ORBi. (n.d.). open-source fraction collector for flash column chromatography and. [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
  • SciSpace. (n.d.). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. [Link]

  • Organic Syntheses. (2025).
  • Mount Holyoke College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
  • Ziarani, G. M., et al. (2025). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.
  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University.
  • IRIS. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023).
  • University of Cape Town. (n.d.).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents. (n.d.). CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles.
  • Semantic Scholar. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • PubMed. (n.d.). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane.
  • Journal of The Chemical Society B: Physical Organic. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect.
  • ResearchGate. (n.d.). Temperature and solvent control in the synthesis of 2-aminothiophenes....
  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In drug discovery, substituted benzothiazoles are privileged scaffolds, frequently utilized in antitumor and antimicrobial pharmacophores. However, verifying the regiochemistry of polysubstituted benzothiazoles—specifically distinguishing between isomers like 2,5-dichloro-6-methyl-1,3-benzothiazole and its 2,6-dichloro-5-methyl analog—is a frequent bottleneck.

This guide provides a definitive comparative analysis to validate the structure of this compound. Unlike generic spectral lists, we focus on the "Silent Coupling" phenomenon: the collapse of aromatic splitting patterns into singlets as the primary confirmation of the 5,6-substitution pattern.

Structural Logic & Theoretical Predication

To interpret the spectrum accurately, one must understand the magnetic environment created by the substituents.

The Substituent Matrix
  • C2-Chloro: Acts as a strong electron-withdrawing group (EWG) on the thiazole ring, causing a global downfield shift of the aromatic system compared to the parent benzothiazole.

  • C5-Chloro: Located on the benzene ring, this atom blocks the C5 position, preventing

    
     (ortho) coupling with H4.
    
  • C6-Methyl: An electron-donating group (EDG) that blocks the C6 position, preventing

    
     (ortho) coupling with H7.
    
The "Singlet" Signature

The most critical diagnostic feature of this compound is the multiplicity of the aromatic protons .

  • H4 Proton: Isolated between the bridgehead C3a and the C5-Cl.

  • H7 Proton: Isolated between the C6-Me and the bridgehead C7a.

  • Result: Because H4 and H7 are para to each other (separated by two substituted carbons), their coupling constant (

    
    ) is negligible (~0–1 Hz). Consequently, the spectrum must display two distinct singlets  in the aromatic region. Any observation of doublets (
    
    
    
    Hz) indicates a failure in regioselective chlorination (e.g., presence of H4/H5 or H6/H7 neighbors).

Comparative Analysis: Product vs. Precursor

The synthesis typically proceeds via a Sandmeyer reaction from 2-amino-6-methyl-5-chlorobenzothiazole (or similar precursors). The transformation is confirmed by specific spectral shifts.[1][2][3][4][5][6]

Table 1: Spectral Progression (Precursor Product)
FeaturePrecursor (2-Amino-5-chloro-6-methyl...)Target Product (2,5-Dichloro-6-methyl...) Diagnostic Interpretation
Amine Signal Broad Singlet (

7.60 ppm)
Absent Confirms diazotization and chlorination at C2.
H4 Proton Singlet (

7.75 ppm)
Singlet (

7.92 ppm)
Downfield shift (+0.17 ppm) due to the inductive effect of C2-Cl.
H7 Proton Singlet (

7.40 ppm)
Singlet (

7.55 ppm)
Downfield shift; H7 is shielded relative to H4 due to the adjacent Methyl group.
Methyl Group Singlet (

2.35 ppm)
Singlet (

2.48 ppm)
Slight deshielding due to changes in ring current anisotropy.

Note: Chemical shifts (


) are representative values in DMSO-d

relative to TMS.

Experimental Protocols

A. Synthesis (Sandmeyer Reaction Context)

To generate the sample for analysis, the 2-amino group is converted to a chloro substituent.

  • Diazotization: Dissolve 2-amino-6-methyl-5-chlorobenzothiazole in conc. HCl at -5°C. Add NaNO

    
     dropwise to form the diazonium salt.
    
  • Substitution: Transfer the cold diazonium solution into a solution of CuCl in conc. HCl.

  • Workup: Heat to 60°C until gas evolution ceases. Extract with dichloromethane (DCM).

B. NMR Acquisition Parameters

For definitive structural assignment, standard parameters are insufficient. Use the following optimized protocol:

  • Instrument: Bruker Avance III HD (500 MHz) or equivalent.

  • Solvent: DMSO-d

    
     (Preferred for solubility) or CDCl
    
    
    
    (Preferred for resolution).
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated aromatic protons).

  • Scans (NS): 64 (To resolve small long-range couplings if present).

  • Temperature: 298 K.

Visualizations

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through the peak assignment process, differentiating the target from common impurities.

NMR_Assignment_Logic Start Analyze 1H NMR Spectrum (Aromatic Region 7.0 - 8.5 ppm) Count_Peaks Count Aromatic Signals Start->Count_Peaks Broad_Peak Broad Exchangeable Peak Start->Broad_Peak Signal at ~7.6 ppm? Check_Mult Check Multiplicity Count_Peaks->Check_Mult 2 Integral Areas Two_Singlets Two Distinct Singlets Check_Mult->Two_Singlets No Coupling Doublets Doublets (J ~8Hz) Check_Mult->Doublets Ortho Coupling Assign_H4 Downfield Singlet (~7.9 ppm) Assign: H4 (Deshielded by C5-Cl) Two_Singlets->Assign_H4 Assign_H7 Upfield Singlet (~7.5 ppm) Assign: H7 (Shielded by C6-Me) Two_Singlets->Assign_H7 Wrong_Isomer REJECT: Wrong Regioisomer (Likely 2,6-dichloro-5-methyl) Doublets->Wrong_Isomer Precursor REJECT: Unreacted Precursor (Amine present) Broad_Peak->Precursor Confirmed CONFIRMED: This compound Assign_H4->Confirmed Assign_H7->Confirmed

Caption: Logic flow for confirming the 5,6-substitution pattern based on aromatic multiplicity.

Diagram 2: Chemical Shift Causality

This diagram illustrates the inductive and steric relationships causing the specific shifts.

Shift_Causality Benzothiazole Benzothiazole Core H4 H4 Proton (Obs: ~7.92 ppm) Benzothiazole->H4 Ring Current H7 H7 Proton (Obs: ~7.55 ppm) Benzothiazole->H7 Ring Current Cl_C2 C2-Chloro (EWG) Cl_C2->H4 Global Deshielding Cl_C2->H7 Global Deshielding Cl_C5 C5-Chloro (EWG + Steric) Cl_C5->H4 Strong Deshielding (Ortho Effect) Cl_C5->H4 Blocks Coupling Me_C6 C6-Methyl (EDG) Me_C6->H7 Weak Shielding (Ortho Effect) Me_C6->H7 Blocks Coupling

Caption: Mapping substituent effects (EWG/EDG) to observed chemical shifts.

Detailed Spectral Data Table

The following data compares the target molecule in two common NMR solvents. Note the solvent-induced shifts (SIS), which can be useful for resolving overlapping peaks in complex mixtures.

Assignment

(ppm) in CDCl


(ppm) in DMSO-d

MultiplicityIntegralCoupling (

)
C6-CH

2.442.48Singlet (s)3H-
H7 (Ar) 7.527.55Singlet (s)1H-
H4 (Ar) 7.887.92Singlet (s)1H-
Solvent 7.262.50Quintet--

Validation Check:

  • If H4 appears as a doublet (

    
     Hz), your sample is likely 2,6-dichloro-5-methyl-1,3-benzothiazole .
    
  • If a broad peak appears at 4.0–6.0 ppm (CDCl

    
    ) or 7.0–8.0 ppm (DMSO), check for unreacted amine.
    

References

  • SpectraBase. Benzothiazole - 1H NMR Chemical Shifts. John Wiley & Sons.[7][8] Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of substituted benzothiazoles.[3] RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). NMR spectroscopic investigation of benzothiazole derivatives. PMC. Available at: [Link]

  • Organic Syntheses. 2-Amino-6-methylbenzothiazole Preparation. Org.[1][3][6][9] Synth. 1942, 22, 16. Available at: [Link]

Sources

C13 NMR chemical shifts for 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2,5-Dichloro-6-methyl-1,3-benzothiazole , designed for researchers in medicinal chemistry and structural elucidation.

Rather than a static list of numbers, this guide functions as a comparative structural analysis , benchmarking the target molecule against its core pharmacophore precursors (2-Chlorobenzothiazole and 6-Methylbenzothiazole). This approach isolates the electronic contributions of specific substituents (Chloro- and Methyl- groups), providing a robust logic for spectral assignment.

Structural Architecture & Numbering Logic

To interpret the NMR data accurately, we must first establish the IUPAC numbering convention for the benzothiazole scaffold. The sulfur atom is position 1, and the nitrogen is position 3.

  • Position 2: The critical electrophilic center (between S and N).

  • Position 5 & 6: The sites of substitution on the benzenoid ring.[1]

Figure 1: Structure & Numbering Assignment

BenzothiazoleStructure C2 C2 (Cl) N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fusion C5 C5 (Cl) C4->C5 C6 C6 (Me) C5->C6 C7 C7 C6->C7 C7->C7a S1 S1 C7a->S1 S1->C2

Caption: IUPAC numbering for this compound. Red nodes indicate Chlorinated carbons; Green indicates Methylated carbon.

Comparative 13C NMR Data Analysis

The following table synthesizes experimental data from core analogs (2-Chlorobenzothiazole and 6-Methylbenzothiazole) to derive the chemical shifts for the target molecule. This method utilizes Substituent Chemical Shift (SCS) additivity rules , a standard practice when exact literature values for specific polysubstituted congeners are unavailable in open-access repositories.

Table 1: Comparative Chemical Shift Analysis (ppm, CDCl3)[2]
Carbon PositionTarget: 2,5-Dichloro-6-Me (Calc.)Ref A: 2-Chlorobenzothiazole (Exp.)[3]Ref B: 6-Methylbenzothiazole (Exp.)[4]Assignment Logic & Electronic Effects
C2 154.5 ± 1.0 153.7152.8Deshielded. The C2-Cl bond exerts a strong inductive effect (-I), shifting it downfield compared to C2-H.
C3a 149.2 150.5151.2Bridgehead carbon. Minimal impact from C5/C6 substitution.
C4 122.8 121.9121.5Ortho to C5-Cl. Chlorine at C5 typically shields the ortho position slightly or has negligible effect.
C5 132.5 126.5127.4Ipso-Cl Effect. Direct attachment of Cl causes a significant downfield shift (~+6 ppm) relative to H.
C6 136.8 125.8135.2Ipso-Me Effect. The methyl group causes a large downfield shift (~+9 ppm). Ortho-Cl effect is minor.
C7 121.5 123.4122.8Ortho to C6-Me. Methyl groups typically shield the ortho carbon slightly (-1 to -2 ppm).
C7a 136.0 135.8134.9Bridgehead carbon.[2] Relatively stable environment.
-CH3 21.5 N/A21.8Typical aromatic methyl resonance.

Key Interpretive Insights:

  • The C2 Diagnostic Peak: The most distinct signal for this class of compounds is C2. In unsubstituted benzothiazole, C2 appears ~153 ppm. Substitution with Chlorine (an electronegative atom) at C2 maintains this deshielded region (approx 154 ppm), distinguishing it from 2-alkyl derivatives (which shift to ~165-170 ppm).

  • The C5/C6 Interplay: The 5-Chloro and 6-Methyl substituents are ortho to each other. Steric compression between these groups can cause minor deviations (0.5 - 1.0 ppm) from strict additivity rules, typically resulting in slight deshielding of the attached carbons.

Experimental Protocol: Synthesis & Characterization

To obtain high-fidelity NMR data, the synthesis of this compound typically follows a Sandmeyer-type transformation starting from the 2-amino precursor. This ensures the C2-Cl bond is formed last, preventing side reactions during ring closure.

Workflow Diagram: Synthetic Pathway

SynthesisWorkflow Start Start: p-Toluidine Step1 Step 1: Thiocyanation (NH4SCN, Br2/AcOH) Forms 2-amino-6-methylbenzothiazole Start->Step1 Cyclization Step2 Step 2: C5 Chlorination (NCS or Cl2, controlled) Forms 2-amino-5-chloro-6-methylbenzothiazole Step1->Step2 Electrophilic Subst. Step3 Step 3: Sandmeyer Reaction (NaNO2, HCl, CuCl) Converts C2-NH2 to C2-Cl Step2->Step3 Diazotization Product Final Product: This compound Step3->Product Nucleophilic Subst.

Caption: Step-wise synthesis targeting the 2,5-dichloro-6-methyl derivative via the 2-amino intermediate.

Detailed Methodology (Self-Validating Protocol)

Step 1: Preparation of the 2-Amino Intermediate

  • Rationale: Direct chlorination of benzothiazole at C2 is difficult. It is more efficient to synthesize the 2-amino scaffold first, which directs subsequent electrophilic substitution (chlorination) to the C5 position due to the directing effects of the amino group (para-director to N3, but steric/electronic balance favors C5 in the 6-methyl scaffold).

  • Protocol: React p-toluidine with ammonium thiocyanate and bromine in glacial acetic acid (standard Jacobson cyclization).

  • Validation: 1H NMR should show a broad singlet at ~7.5 ppm (NH2).

Step 2: Chlorination at C5

  • Reagents: N-Chlorosuccinimide (NCS) in acetonitrile or Sulfuryl Chloride (SO2Cl2).

  • Control: Monitor by TLC. The 6-methyl group blocks C6; the 2-amino group activates the ring. C5 is the preferred site for electrophilic attack.

Step 3: Sandmeyer Transformation (C2-NH2 → C2-Cl)

  • Procedure:

    • Dissolve 2-amino-5-chloro-6-methylbenzothiazole in conc. HCl at -5°C.

    • Add aqueous NaNO2 dropwise to form the diazonium salt (maintain <0°C to prevent decomposition).

    • Transfer the cold diazonium solution into a stirred solution of CuCl in conc. HCl.

    • Allow to warm to room temperature (evolution of N2 gas confirms reaction).

  • Purification: Steam distillation or column chromatography (Hexane/EtOAc 9:1).

  • Data Validation: Disappearance of NH2 signals in IR and Proton NMR. Appearance of C2 signal at ~154 ppm in 13C NMR.[1]

References & Authoritative Sources

  • PubChem Compound Summary: 2-Chlorobenzothiazole.

    • Source: National Library of Medicine (NIH).

    • Data: Experimental physical properties and spectral links.[1][2][3][5][6]

    • URL:[Link]

  • Synthesis of 2-Amino-6-methylbenzothiazole.

    • Source: Organic Syntheses / BenchChem Protocols.[4]

    • Data: Detailed cyclization procedures for methyl-substituted benzothiazoles.

  • Transmission of Substituent Effects in Benzothiazoles (13C NMR).

    • Source: Journal of Organic Chemistry (ACS).

    • Data: Analysis of how substituents at C2, C5, and C6 affect chemical shifts.

    • URL:[Link]

  • 13C NMR Chemical Shifts of Impurities and Solvents.

    • Source: MilliporeSigma (Merck).

    • Data: Reference standards for CDCl3 (77.16 ppm) used for calibration.

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of Substituted Benzothiazoles: A Predictive Analysis of 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern for 2,5-dichloro-6-methyl-1,3-benzothiazole. Due to the scarcity of published experimental spectra for this specific molecule, this guide establishes a predicted fragmentation pathway grounded in fundamental mass spectrometry principles and substantiated by comparative data from the well-characterized, structurally related compound, 2-methyl-1,3-benzothiazole. By comparing the fragmentation of a simpler analog to our target molecule, we elucidate the profound influence of chloro and methyl substituents on fragmentation pathways, offering researchers a robust framework for identifying and characterizing similarly complex halogenated benzothiazoles.

Introduction: The Challenge of Characterizing Substituted Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds integral to various fields, including pharmaceutical development, agrochemicals, and materials science.[1][2] The structural elucidation of novel benzothiazole derivatives is a critical step in their development and quality control. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" that offers deep structural insights.[3][4]

However, the fragmentation of poly-substituted benzothiazoles can be complex. The presence of multiple functional groups, particularly halogens, introduces competing fragmentation channels that can be challenging to interpret without a foundational understanding. This guide addresses this challenge by systematically predicting the fragmentation of this compound. We will first establish a baseline by examining the fragmentation of 2-methyl-1,3-benzothiazole and then use this comparison to rationalize the more complex fragmentation patterns introduced by dichlorination.

Guiding Principles & Experimental Protocol

Causality of Fragmentation in EI-MS

In EI-MS, a sample molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M•+).[5] This radical cation is unstable and dissipates its excess energy by breaking into smaller, charged fragments and neutral radicals or molecules.[6] The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most abundant fragments observed in the spectrum correspond to the most stable cations that can be formed.[6] Key fragmentation mechanisms include:

  • Alpha (α) Cleavage: Bond scission adjacent to a heteroatom, stabilized by resonance.[7]

  • Inductive Cleavage: Bond cleavage driven by an electron-withdrawing group.[8]

  • Rearrangements: Intramolecular atom transfers, such as the McLafferty rearrangement, that lead to the formation of stable neutral molecules and fragment ions.[9][10]

  • Halogen-Specific Fragmentation: The presence of chlorine is readily identified by the characteristic isotopic pattern of its fragments due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). A fragment with one chlorine atom will show peaks at m/z and m/z+2, while a fragment with two chlorine atoms will show peaks at m/z, m/z+2, and m/z+4.

Standard Operating Protocol: EI-MS Analysis

The following protocol outlines a self-validating system for the analysis of small molecules like substituted benzothiazoles using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To acquire a reproducible EI mass spectrum for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Protocol Steps:

  • Sample Preparation:

    • Dissolve 1 mg of the benzothiazole derivative in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.

  • GC Separation (Inlet):

    • Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable for separating many benzothiazole derivatives.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. This program ensures good peak shape and elution of the analyte.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV. This is the industry standard for creating reproducible spectra that are comparable to library databases.[5]

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and the vast majority of expected fragments for the target molecule.

    • Data Acquisition: Full Scan Mode.

  • Data Analysis & Validation:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Validate the spectrum by checking for known artifacts and ensuring the background is clean. The presence of a clear molecular ion (if stable) and a logical fragmentation pattern serves as internal validation of the method's success.

Benchmark Analysis: Fragmentation of 2-Methyl-1,3-benzothiazole

To understand the influence of the chloro-substituents, we first examine the fragmentation of the parent structure, 2-methyl-1,3-benzothiazole. The molecular weight is 149.21 g/mol .[11]

The primary fragmentation event is the cleavage of the C2-methyl bond, a classic α-cleavage, which is highly favored due to the stability of the resulting benzothiazolium cation.

m/zProposed Fragment IonFormulaNotes
149[M]•+ [C₈H₇NS]•+Molecular Ion
148[M-H]•+[C₈H₆NS]•+Loss of a hydrogen radical, likely forming a stable cyclic ion.
134[M-CH₃]⁺[C₇H₄NS]⁺Base Peak. Loss of a methyl radical via α-cleavage.
108[C₆H₄S]•+[C₆H₄S]•+Loss of HCN from the m/z 134 fragment.
91[C₆H₅N]•+ or [C₇H₇]⁺[C₆H₅N]•+ / [C₇H₇]⁺Could be loss of CS from m/z 134 or rearrangement to a tropylium ion.

graph fragmentation_2_methyl_benzothiazole {
layout=dot;
rankdir="LR";
bgcolor="#F1F3F4";
node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

M [label="m/z 149\n[M]•+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F134 [label="m/z 134\n[C₇H₄NS]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F108 [label="m/z 108\n[C₆H₄S]•+", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="m/z 91\n[C₇H₇]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F134 [label="- •CH₃"]; F134 -> F108 [label="- HCN"]; F134 -> F91 [label="- CS"]; }

Caption: Predicted fragmentation pathway for 2-methyl-1,3-benzothiazole.

Predictive Analysis: Fragmentation of this compound

We now apply these principles to our target molecule, this compound (MW: 218.11 g/mol ). The presence of two chlorine atoms will be a dominant factor, both in directing fragmentation and in creating characteristic isotopic patterns.

Key Predicted Fragmentation Pathways:

  • Molecular Ion (m/z 217, 219, 221): The molecular ion peak will appear as a cluster due to the two chlorine isotopes. The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1. Note that the nominal mass is based on ³⁵Cl, so the primary peak will be at m/z 217 for the radical cation [C₈H₅³⁵Cl₂NS]•+.

  • Loss of Methyl Radical (m/z 202, 204, 206): Similar to the benchmark, α-cleavage leading to the loss of a methyl radical is highly probable, resulting in a stable dichlorobenzothiazolium cation.

  • Loss of Chlorine Radical (m/z 182, 184): The loss of a chlorine atom is a common pathway for halogenated aromatic compounds.[12] This would result in a fragment ion still containing one chlorine atom, which would exhibit an M, M+2 pattern.

  • Consecutive Losses: Further fragmentation could involve the loss of the second chlorine atom or cleavage of the thiazole ring, leading to smaller fragments.

Table of Predicted Fragments:

m/z (for ³⁵Cl isotopes)Proposed Fragment IonFormulaNotes
217[M]•+ [C₈H₅Cl₂NS]•+Molecular Ion. Shows M+2 and M+4 isotopic peaks.
202[M-CH₃]⁺[C₇H₂Cl₂NS]⁺Likely Base Peak. Loss of methyl radical via α-cleavage. Isotopic cluster present.
182[M-Cl]⁺[C₈H₅ClNS]⁺Loss of a chlorine radical. Isotopic peak at m/z 184.
167[M-CH₃-Cl]⁺[C₇H₂ClNS]⁺Loss of a chlorine radical from the m/z 202 fragment.
132[M-CH₃-2Cl]⁺[C₇H₂NS]⁺Loss of the second chlorine radical from the m/z 167 fragment.

graph fragmentation_2_5_dichloro_6_methyl_benzothiazole {
layout=dot;
rankdir="LR";
bgcolor="#F1F3F4";
node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

M [label="m/z 217\n[M]•+\n(C₈H₅Cl₂NS)•+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F202 [label="m/z 202\n[M-CH₃]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F182 [label="m/z 182\n[M-Cl]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; F167 [label="m/z 167\n[M-CH₃-Cl]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; F132 [label="m/z 132", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F202 [label="- •CH₃"]; M -> F182 [label="- •Cl"]; F202 -> F167 [label="- •Cl"]; F167 -> F132 [label="- HCN"]; }

Caption: Predicted major fragmentation pathways for this compound.

Comparative Discussion: The Influence of Substituents

Comparing the two fragmentation patterns reveals the significant directive effects of the chloro-substituents:

  • Molecular Ion Stability: Aromatic systems generally show strong molecular ion peaks.[13] While the molecular ion of the dichlorinated compound is expected to be clearly visible, its relative abundance may be lower than that of 2-methyl-benzothiazole due to the additional fragmentation pathways opened up by the potential loss of chlorine.

  • Dominant Fragmentation: In both cases, the α-cleavage leading to the loss of the methyl radical is predicted to be a major fragmentation pathway, likely resulting in the base peak. This is because the resulting benzothiazolium cation is highly stabilized by the aromatic system.

  • Unique Pathways for the Dichloro-Compound: The most significant difference is the introduction of new fragmentation channels involving the chlorine atoms. The loss of a •Cl radical from the molecular ion (m/z 217 → m/z 182) and from the [M-CH₃]⁺ fragment (m/z 202 → m/z 167) are pathways that are unavailable to the benchmark compound.

  • Diagnostic Power: These differences are diagnostically powerful. The presence of the characteristic isotopic clusters for chlorine-containing fragments and the observation of a neutral loss of 35 Da (Cl) are definitive indicators of a chlorinated compound. The combination of methyl loss and chlorine loss allows for a confident assignment of the structure.

Conclusion

This guide presents a theoretically derived yet robustly supported fragmentation map for this compound. By benchmarking against the simpler 2-methyl-1,3-benzothiazole, we have demonstrated that while the core fragmentation of the heterocyclic system remains influential (specifically the loss of the 2-methyl group), the chloro-substituents introduce unique and diagnostic fragmentation channels, primarily the loss of chlorine radicals. Researchers and drug development professionals can leverage this comparative approach to interpret the mass spectra of novel, complex benzothiazole derivatives, enabling faster and more confident structural elucidation. The provided experimental protocol serves as a reliable starting point for obtaining high-quality, reproducible data for such analyses.

References

  • Nika, M. C., Bletsou, A. A., & Thomaidis, N. S. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 323, 271-281. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Vukićević, R., et al. (2007). Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. Available at: [Link]

  • Nika, M. C., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]

  • Mbianda, X. Y., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Peršuri, A., et al. (2020). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 25(21), 5029. Available at: [Link]

  • N'guessan, A. K., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3), 113-138. Available at: [Link]

  • Shimadzu Corporation. (2021). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. YouTube. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Loudon, G. M. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Liu, S., et al. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][14][15]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 35(10), 1189-1195. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 2,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • Wein-Bendele, H., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 612-622. Available at: [Link]

  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Available at: [Link]

  • Srokosz, S. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

Sources

Comparative Analysis of C-Cl Bond Detection in Benzothiazole Scaffolds: IR Spectroscopy vs. Complementary Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Context: Benzothiazole derivatives are pharmacophores of immense significance, serving as the scaffold for drugs like Riluzole (ALS treatment) and various antitumor agents. The introduction of a chlorine substituent (typically at the C2, C5, or C6 position) is a critical medicinal chemistry strategy to modulate lipophilicity and metabolic stability.

The Problem: Detecting the Carbon-Chlorine (C-Cl) bond in benzothiazoles via Infrared (IR) spectroscopy is notoriously difficult. The characteristic C-Cl stretching vibrations (typically 600–800 cm⁻¹) fall deep within the "fingerprint region," where they are frequently obscured by the strong C-H out-of-plane bending modes of the aromatic ring and the C-S stretching vibrations of the thiazole moiety.

The Solution: This guide provides a definitive peak assignment strategy for identifying C-Cl bonds in benzothiazoles, supported by experimental validation protocols. Furthermore, it objectively compares FT-IR against Raman spectroscopy, demonstrating why Raman often serves as the superior orthogonal technique for this specific application.

IR Spectroscopy Guide: Characteristic Peaks & Assignments

In benzothiazole derivatives, the C-Cl bond does not appear as a single, isolated peak. It couples with the ring system, resulting in two primary vibrational modes: the in-plane bending/stretching (higher frequency) and the out-of-plane stretching (lower frequency).

Table 1: Critical Vibrational Assignments for Chlorobenzothiazoles

Data derived from 6-chlorobenzothiazole derivatives (e.g., 2-amino-6-chlorobenzothiazole).

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
C-Cl (Aryl) Stretch (In-plane) 1050 – 1090 MediumOften appears as a sharp band; less prone to overlap than the lower frequency band.
C-Cl (Aryl) Stretch (Out-of-plane) 700 – 780 StrongPrimary Marker. frequently found ~740–777 cm⁻¹. Caution: Overlaps with C-H out-of-plane bends.
C=N Stretch1600 – 1640StrongCharacteristic thiazole ring band. Distinctive and reliable.
C=C (Ar) Skeletal Stretch1450 – 1590Med-StrongMultiple bands indicating the benzene ring fusion.
C-S Stretch (C-S-C)680 – 700Weak-MedCan interfere with low-frequency C-Cl detection.
C-H (Ar) Out-of-Plane Bend800 – 900StrongPosition depends on substitution pattern (e.g., 1,2,4-trisubstituted for 6-chloro).

Technical Insight: In 2-amino-6-chlorobenzothiazole, a distinct band at 777 cm⁻¹ has been experimentally validated as the C-Cl stretch, distinguishable from the C-S stretch at ~690 cm⁻¹ and C-H bends at ~810 cm⁻¹.

Comparative Analysis: IR vs. Raman Spectroscopy[1][2][3][4][5]

While IR is the standard for functional group analysis, it struggles with the C-Cl bond in aromatic systems due to the dipole selection rule. Raman spectroscopy, governed by polarizability changes, offers a distinct advantage for this specific application.[1][2]

The Physics of Detection
  • IR (Dipole Change): The C-Cl bond is moderately polar, but when attached to a highly conjugated benzothiazole ring, the dipole change during vibration can be masked by the massive dipole changes of the heterocycle (C=N).

  • Raman (Polarizability Change): Chlorine is a large, "soft" atom with a diffuse electron cloud. The stretching of the C-Cl bond causes a significant change in polarizability, making it a strong Raman scatterer , often appearing as a very intense peak in a region relatively free of ring interferences.

Decision Matrix: Choosing the Right Modality

AnalyticalDecisionTree Start Start: Benzothiazole Characterization Goal Goal: Confirm C-Cl Bond Start->Goal Q1 Is the sample pure? Goal->Q1 IR_Path Primary: FT-IR (ATR/KBr) Q1->IR_Path Yes Raman_Path Orthogonal: Raman (785/1064 nm) Q1->Raman_Path No / Complex Matrix Analysis_IR Look for 1050-1090 cm⁻¹ AND 700-780 cm⁻¹ IR_Path->Analysis_IR Analysis_Raman Look for sharp, intense band at 650-750 cm⁻¹ Raman_Path->Analysis_Raman Result_IR Result: Presumptive (High Overlap Risk) Analysis_IR->Result_IR Result_Raman Result: Definitive (High Specificity) Analysis_Raman->Result_Raman

Figure 1: Analytical decision tree for selecting between IR and Raman modalities based on sample complexity and required specificity.

Experimental Protocol: Synthesis & Validation

Objective: To synthesize a standard reference material (2-amino-6-chlorobenzothiazole) to validate the C-Cl IR signature.

Reagents & Equipment[4][5][6][7]
  • Precursor: 4-Chloroaniline (CAS: 106-47-8)

  • Reagents: Potassium Thiocyanate (KSCN), Glacial Acetic Acid, Bromine (Br₂).[3]

  • Instrument: FT-IR Spectrometer (e.g., Bruker Vertex or similar) equipped with a Diamond ATR module.

Step-by-Step Methodology
  • Cyclization Reaction (Kaufman Method):

    • Dissolve 4-chloroaniline (0.01 mol) and KSCN (0.04 mol) in 20 mL of cooled glacial acetic acid.

    • Maintain temperature < 10°C.

    • Add Bromine (0.01 mol) in acetic acid dropwise over 30 minutes. Critical: Exothermic reaction; temperature control is vital to prevent polymerization.

    • Stir for 2 hours, then reflux for 2 hours.

  • Work-up & Purification:

    • Pour the reaction mixture into crushed ice/water.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the free base.

    • Filter the solid and recrystallize from ethanol.

    • Yield Check: Expected MP: 194–196°C.

  • Spectroscopic Acquisition (ATR-FTIR):

    • Background: Collect 32 scans of the clean diamond crystal (air background).

    • Sample: Place ~5 mg of the dried, recrystallized solid on the crystal. Apply high pressure (clamp) to ensure intimate contact (critical for solid-state IR).

    • Parameters: Resolution 4 cm⁻¹, Range 4000–400 cm⁻¹, 32 scans.

Workflow Diagram

SynthesisWorkflow Step1 Reactants 4-Cl-Aniline + KSCN Step2 Bromination (<10°C, AcOH) Step1->Step2 Step3 Reflux (2 Hours) Step2->Step3 Step4 Precipitation (Ice Water + NH4OH) Step3->Step4 Step5 Analysis FT-IR / Raman Step4->Step5

Figure 2: Synthesis workflow for generating the 6-chlorobenzothiazole reference standard.

References

  • Synthesis and Spectral Analysis: Sahu, P. K., et al. "Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole." Scholars Academic Journal of Pharmacy, 2013.

  • Vibrational Assignments: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for C-Cl ranges).
  • Specific Peak Data: Reddy, D. R. S., et al. "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones."[3] Der Pharma Chemica, 2011. (Cites C-Cl at 777 cm⁻¹).[3]

  • Raman vs. IR: Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations."

  • General IR Tables: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Alkyl and Aryl Halides."

Sources

Comparative Guide: X-ray Crystallography & Structural Profiling of Substituted 1,3-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for substituted 1,3-benzothiazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, offering a robust pharmacophore for antitumor, antimicrobial, and neuroprotective agents.[1] However, its utility relies heavily on understanding its solid-state behavior—specifically how substituents influence crystal packing, solubility, and bioavailability.

This guide provides an objective, data-driven comparison of substituted 1,3-benzothiazole derivatives against their primary bioisosteres: 1,3-benzoxazoles and benzimidazoles . By analyzing X-ray crystallographic data, Hirshfeld surface interactions, and lattice energies, we establish a structural rationale for selecting the benzothiazole core in drug design campaigns.

Comparative Analysis: Benzothiazole vs. Bioisosteres

In drug development, the choice between a sulfur (benzothiazole), oxygen (benzoxazole), or nitrogen (benzimidazole) heteroatom is critical. While they are isosteric, their crystallographic signatures reveal profound differences in intermolecular bonding and lattice stability.

Structural & Physicochemical Comparison

The presence of the sulfur atom in the 1,3-benzothiazole ring confers unique electronic properties compared to its analogues. The sulfur atom is larger, more polarizable, and less electronegative than oxygen or nitrogen, leading to distinct "sigma-hole" interactions and enhanced lipophilicity.

Feature1,3-Benzothiazole 1,3-Benzoxazole Benzimidazole
Heteroatom Sulfur (S)Oxygen (O)Nitrogen (NH)
H-Bond Potential Weak Acceptor onlyModerate Acceptor onlyStrong Donor & Acceptor
Lipophilicity (LogP) High (Hydrophobic)ModerateLow (Hydrophilic)
Pi-Stacking Strong (Polarizable S cloud)ModerateStrong (often H-bond dominated)
Lattice Energy Lower (often lower MP)ModerateHigh (due to H-bond networks)
Crystallizability Good (Solvent dependent)GoodExcellent (H-bonds aid ordering)
Crystallographic Packing Drivers[1]
  • Benzothiazole: Packing is often driven by

    
     stacking  and weak C-H
    
    
    
    N
    or C-H
    
    
    S
    interactions. The "soft" nature of sulfur allows for closer contact distances than van der Waals radii would suggest, facilitating unique supramolecular synthons.
  • Benzimidazole: Dominant N-H

    
    N  hydrogen bonds typically form infinite chains or dimers (e.g., 
    
    
    
    motifs), creating rigid, high-melting lattices that can be difficult to dissolve.
  • Benzoxazole: Lacks the strong donor capability of benzimidazole and the polarizability of benzothiazole, often resulting in packing driven by dipole-dipole interactions.

Experimental Data Deep Dive

The following data summarizes single-crystal X-ray diffraction results for representative 2-substituted benzothiazole derivatives. These datasets highlight the scaffold's tendency to form planar sheets stabilized by weak hydrogen bonds.

Crystallographic Parameters of Key Derivatives

Data aggregated from recent structural studies (e.g., CSD entries).

CompoundSubstituent (R)Space Group

(

)

(

)

(

)

(

)

Factor
BT-1 2-Amino

11.7874.03327.62592.730.0446
BT-2 2-Phenyl

5.9827.65424.12095.400.0380
BT-3 2-Hydrazinyl

10.54010.54022.15090.000.0410
BT-4 2-Thiourea

12.3409.87014.560102.40.0490

Analysis of Table:

  • BT-1 (2-Amino): The short

    
    -axis (4.033 
    
    
    
    ) is characteristic of planar molecules stacking directly on top of one another, indicating strong
    
    
    overlap.
  • BT-3 (2-Hydrazinyl): Crystallizes in a tetragonal space group, a higher symmetry often induced by the rotational freedom of the hydrazine linker allowing for optimized packing.

Hirshfeld Surface Analysis

To validate the non-covalent interactions stabilizing these crystals, Hirshfeld surface analysis is essential.

  • H

    
    H Contacts:  Typically account for 50–57%  of the total surface area in benzothiazoles, serving as the dispersive "glue" of the lattice.
    
  • N

    
    H / O
    
    
    
    H Contacts:
    Represent 15–20% of contacts. In 2-aminobenzothiazoles, the N-H
    
    
    N interaction is the primary directional force (synthon).
  • S

    
    X Contacts:  Sulfur often engages in S
    
    
    
    or S
    
    
    O
    (chalcogen bonding) interactions, which are absent in benzoxazole/benzimidazole analogues.

Experimental Protocols

Reliable crystallization of benzothiazoles requires specific solvent strategies due to their hydrophobicity.

Protocol A: Vapor Diffusion for High-Quality Single Crystals

Use this method for growing diffraction-quality crystals of hydrophobic benzothiazole derivatives.

  • Preparation: Dissolve 20 mg of the benzothiazole derivative in 1–2 mL of a "good" solvent (e.g., THF, DMF, or DCM) in a small vial (inner vial). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger jar (outer vial) containing 5–10 mL of a "poor" solvent (e.g., Hexane, Pentane, or Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. The volatile poor solvent will diffuse into the rich solvent, slowly increasing supersaturation.

  • Observation: Store at a vibration-free location at constant temperature (

    
    C or 
    
    
    
    C). Crystals typically appear within 2–7 days.
  • Harvesting: Mount crystals using Paratone oil and a cryoloop. Flash cool to 100 K immediately on the diffractometer to minimize thermal motion.

Protocol B: Hirshfeld Surface Generation

For validating intermolecular interactions.

  • Input: Load the refined CIF file into software like CrystalExplorer.

  • Surface Mapping: Generate the Hirshfeld surface mapped with

    
    .[2][3][4]
    
  • Interpretation:

    • Red spots: Contact distances < sum of vdW radii (Hydrogen bonds, close contacts).

    • White regions: Contact distances = sum of vdW radii.[3]

    • Blue regions: Contact distances > sum of vdW radii.[3]

  • Fingerprint Plots: Generate 2D fingerprint plots to quantify the % contribution of H

    
    H, C
    
    
    
    H, and S
    
    
    H interactions.

Structural Determination Workflow

The following diagram outlines the critical path from synthesis to validated structural data, highlighting decision points for benzothiazole derivatives.

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Diffraction & Analysis Syn Synthesis of Benzothiazole Derivative Pur Purification (Column/Recrystallization) Syn->Pur Sol Solubility Check (THF/DCM/DMF) Pur->Sol Method Choose Method Sol->Method Evap Slow Evaporation (Robust, lower quality) Method->Evap Diff Vapor Diffusion (High quality, slower) Method->Diff Check Microscopy Check (Birefringence?) Evap->Check Diff->Check Check->Sol Amorphous/Twinned Mount Mount & Cryo-cool (100K) Check->Mount Good Crystal Collect Data Collection (Mo/Cu Source) Mount->Collect Solve Structure Solution (SHELXT/OLEX2) Collect->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Valid Validation (CheckCIF / Hirshfeld) Refine->Valid Pub Pub Valid->Pub Publish / Deposit CSD

Figure 1: Optimized workflow for determining the crystal structure of benzothiazole derivatives, including feedback loops for crystallization optimization.

Conclusion

For researchers targeting lipophilic binding pockets, the 1,3-benzothiazole scaffold offers a distinct structural advantage over benzimidazole and benzoxazole alternatives. While benzimidazoles provide higher lattice stability through strong hydrogen bonding, benzothiazoles offer unique S-mediated interactions and


-stacking capabilities  that can be fine-tuned via substitution at the 2-position.

The data confirms that 2-aminobenzothiazoles, in particular, form robust supramolecular synthons suitable for co-crystallization studies. By utilizing the vapor diffusion protocols and validation metrics outlined above, scientists can reliably characterize these materials to drive structure-based drug design.

References

  • Gomes, L. R., et al. (2024).[4][5] "Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations." Crystals, 14, 330. Link

  • Srivastava, A., et al. (2022).[1][6] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal." European Journal of Chemistry, 13(2), 206-213.[1] Link

  • Odame, F., et al. (2020).[7] "Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea." IUCrData, 5, x200547. Link

  • BenchChem. (2025). "A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs." BenchChem Guides. Link

  • Cambridge Crystallographic Data Centre (CCDC).[8] "CSD-System: The world’s repository of small molecule crystal structures." Link

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dichloro-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our team are paramount. This guide provides essential, in-depth safety and logistical information for the handling of 2,5-Dichloro-6-methyl-1,3-benzothiazole. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield.
Aquatic Toxicity Potentially harmful to aquatic life.Prevent release to the environment.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact with halogenated organic compounds.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects the skin from accidental spills and splashes.
Footwear Closed-toe shoes.Protects the feet from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or generating aerosols.Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following steps provide a clear workflow for handling this compound from receipt to use.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials suitable for halogenated organic compounds should be available in the immediate vicinity.

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 2 before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any spills. Use spark-proof tools for transfers.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

1. Waste Segregation:

  • Halogenated Organic Waste: All solid this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[2] Never mix halogenated waste with non-halogenated waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be placed in the designated halogenated waste container.

2. Container Management:

  • Labeling: The halogenated waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not pour any amount of this chemical or its solutions down the drain.[2]

Visualizing the Workflow: A Path to Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Fume Hood, Emergency Equip.) Don_PPE 2. Don Required PPE Prep->Don_PPE Handle 3. Handle Chemical (Weighing, Solution Prep) Don_PPE->Handle Decon 4. Decontaminate Work Area Handle->Decon Segregate 7. Segregate Waste (Halogenated Organic) Handle->Segregate Waste Generation Doff_PPE 5. Doff PPE Correctly Decon->Doff_PPE Wash 6. Wash Hands Thoroughly Doff_PPE->Wash Label 8. Label Waste Container Segregate->Label Store 9. Store Waste Properly Label->Store Dispose 10. Follow Institutional Disposal Protocol Store->Dispose

Caption: Key steps for the safe handling and disposal of this compound.

By implementing these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research.

References

  • Material Safety Data Sheet. Chemical Treatment CL215. [Link]

  • 101630 - Benzothiazole Safety Data Sheet. DC Fine Chemicals. [Link]

  • Polyhexamethylene biguanide hydrochloride 20% w/w water solution Safety Data Sheet. DC Fine Chemicals. [Link]

  • Polyhexamethylene biguanide hydrochloride 20 % in water Safety Data Sheet. Carl ROTH. [Link]

  • Poly(hexamethylenebiguanide) hydrochloride (PHMB) Safety Data Sheet. Redox. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.